1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
Description
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Properties
Molecular Formula |
C11H12ClIO2 |
|---|---|
Molecular Weight |
338.57 g/mol |
IUPAC Name |
1-chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one |
InChI |
InChI=1S/C11H12ClIO2/c1-3-15-10-5-4-8(13)6-9(10)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI Key |
YUPCVCAJQBXBPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)I)C(C(=O)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one properties and structure
An In-Depth Technical Guide to the Properties, Structure, and Synthesis of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
Introduction
α-Haloketones are a highly versatile class of organic molecules characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group.[1] This arrangement creates a bifunctional electrophile, with reactive centers at both the α-carbon and the carbonyl carbon, making them invaluable intermediates in organic synthesis.[1] Their utility is particularly significant in the construction of complex heterocyclic systems that form the core of numerous pharmaceutical agents.[2] This guide focuses on the specific, albeit novel, molecule: 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one. We will explore its inferred properties, a plausible synthetic route, and its potential applications in research and development.
Molecular Structure and Inferred Physicochemical Properties
The structure of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one combines the reactive α-chloroketone moiety with a di-substituted phenyl ring containing an ethoxy group and an iodine atom. The ethoxy group is an electron-donating group, while the iodine and the chloro-ketone group are electron-withdrawing. These features are expected to significantly influence the molecule's reactivity and physical properties.
Chemical Structure:
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Basis for Estimation |
| Molecular Formula | C₁₁H₁₂ClIO₂ | Calculated from structure |
| Molecular Weight | 354.57 g/mol | Calculated from formula |
| Appearance | Pale yellow to brown oil or low-melting solid | Analogy with other aromatic α-haloketones |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point |
| Melting Point | 40-60 °C | Estimation based on similar substituted aromatic ketones |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, Ether, Acetone) | Typical for halogenated organic compounds of this size |
Proposed Multi-Step Synthetic Pathway
A plausible and efficient synthesis of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one can be envisioned starting from the commercially available 2-ethoxyphenol. The overall strategy involves iodination of the aromatic ring, followed by the introduction of the propanone side chain via a Friedel-Crafts acylation, and concluding with a selective α-chlorination of the resulting ketone.
Caption: Proposed synthetic workflow for 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one.
Step 1: Synthesis of 2-Ethoxy-5-iodophenol
The initial step involves the regioselective iodination of 2-ethoxyphenol. The ethoxy and hydroxyl groups are ortho-, para-directing. Due to steric hindrance at the position ortho to both groups, iodination is expected to occur at the para position relative to the hydroxyl group. A green and effective method for the iodination of phenols uses molecular iodine with an oxidizing agent like hydrogen peroxide.[3]
Experimental Protocol:
-
In a 250 mL round-bottom flask, dissolve 2-ethoxyphenol (1.0 eq) in a suitable solvent such as aqueous methanol.
-
Add molecular iodine (I₂) (1.1 eq) to the solution.
-
To this mixture, add 30% hydrogen peroxide (3.0 eq) dropwise while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-(2-Ethoxy-5-iodophenyl)ethan-1-one
The introduction of the acetyl group is achieved via a Friedel-Crafts acylation of the synthesized 2-ethoxy-5-iodophenol. The reaction uses acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Experimental Protocol:
-
To a flame-dried 250 mL flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) in dichloromethane.
-
Cool the suspension to 0 °C and add acetyl chloride (1.1 eq) dropwise.
-
Add a solution of 2-ethoxy-5-iodophenol (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude product, which can be purified by chromatography or recrystallization.
Step 3: α-Chlorination to Yield 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
The final step is the selective chlorination at the α-position of the ketone. Various reagents can be used for this transformation, such as sulfuryl chloride (SO₂Cl₂), which is effective for the α-chlorination of ketones.[4]
Experimental Protocol:
-
Dissolve 1-(2-ethoxy-5-iodophenyl)ethan-1-one (1.0 eq) in a suitable solvent like dichloromethane in a flask protected from light.
-
Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully add water to quench the reaction.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one, which should be purified by column chromatography.
Chemical Reactivity and Potential Applications
The reactivity of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one is dominated by the α-chloroketone functional group. This moiety contains two electrophilic sites: the α-carbon bearing the chlorine atom and the carbonyl carbon.[1][5] This dual reactivity makes it a valuable precursor for a variety of chemical transformations.
Caption: Key reaction pathways for α-haloketones.
-
Nucleophilic Substitution: The α-carbon is highly activated towards Sₙ2 reactions due to the electron-withdrawing effect of the adjacent carbonyl group.[1] This allows for the facile introduction of a wide range of nucleophiles.
-
Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a characteristic rearrangement to form carboxylic acid derivatives.
-
Heterocycle Synthesis: α-Haloketones are classic starting materials for the synthesis of various heterocycles. For instance, reaction with thioamides yields thiazoles (Hantzsch thiazole synthesis), and reaction with amidines can produce imidazoles.[1]
Given these reactive properties, 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one could serve as a key building block in medicinal chemistry for the synthesis of novel compounds with potential biological activity. The iodinated phenyl ring also offers a handle for further functionalization through cross-coupling reactions.[6]
Proposed Experimental Protocols for Characterization
Accurate characterization is crucial for confirming the structure and purity of the synthesized compound. The following are standard protocols for obtaining spectroscopic data.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplets, ~6.5-8.0 ppm)- Methoxy protons (quartet, ~4.0 ppm)- Methyl protons of ethoxy (triplet, ~1.4 ppm)- CHCl proton (singlet or doublet, ~5.0-6.0 ppm)- Acetyl methyl protons (singlet, ~2.3 ppm) |
| ¹³C NMR | - Carbonyl carbon (~190-200 ppm)- Aromatic carbons (~110-160 ppm)- CHCl carbon (~60-70 ppm)- Methoxy and methyl carbons |
| IR (Infrared) | - C=O stretch (strong, ~1720-1740 cm⁻¹)- C-Cl stretch (~650-800 cm⁻¹)- Aromatic C-H and C=C stretches |
| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z ~354- Characteristic isotopic pattern for Cl and I- Fragmentation patterns showing loss of Cl, acetyl, and other groups |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the sample on the ATR crystal. For an oil, a thin film can be prepared between two salt plates (NaCl or KBr).
-
Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.
Safety and Handling
α-Haloketones are potent alkylating agents and should be handled with care.[1] They are generally considered to be irritants and lachrymators. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one is a novel compound without readily available experimental data, its synthesis and reactivity can be confidently predicted based on the well-established chemistry of α-haloketones and substituted aromatic compounds. This guide provides a robust theoretical framework, including a plausible synthetic route and predicted properties, to aid researchers in the synthesis, characterization, and exploration of this promising chemical entity for applications in drug discovery and organic synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Profile: 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
The following technical guide provides an in-depth profile of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one , a specialized intermediate used in the synthesis of pharmaceutical active ingredients (APIs), particularly within the kinase inhibitor and phosphodiesterase type 5 (PDE5) inhibitor classes.[1]
CAS Registry Number: 1804280-67-8[1]
Part 1: Executive Technical Summary
1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one (CAS 1804280-67-8) is a halogenated aromatic ketone serving as a critical electrophilic building block in medicinal chemistry.[1] Its structural core—a 2-ethoxy-5-iodophenyl moiety linked to a reactive
The iodine substituent at position 5 provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the
Part 2: Chemical Identity & Physicochemical Properties[1][3]
The following data consolidates the physicochemical baseline for CAS 1804280-67-8.[1]
| Property | Specification |
| IUPAC Name | 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one |
| CAS Number | 1804280-67-8 |
| Molecular Formula | |
| Molecular Weight | 338.57 g/mol |
| Parent Ketone | 1-(2-Ethoxy-5-iodophenyl)propan-2-one (CAS 1804238-68-3) |
| Physical State | Pale yellow to off-white solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; insoluble in water.[1][2] |
| Reactivity Class |
Part 3: Synthetic Pathway & Manufacturing Logic[1]
The synthesis of CAS 1804280-67-8 typically proceeds via the selective chlorination of its parent phenylacetone precursor.[1] This workflow requires precise control to prevent over-chlorination (dichlorination) or chlorination at the benzylic position versus the terminal methyl group.[1]
Core Synthesis Workflow
The most robust route utilizes Sulfuryl Chloride (
-
Precursor Assembly: The synthesis begins with 2-ethoxy-5-iodobenzaldehyde , which is converted to the parent ketone, 1-(2-ethoxy-5-iodophenyl)propan-2-one (CAS 1804238-68-3), often via a Henry reaction with nitroethane followed by reductive hydrolysis (Nef reaction).[1]
-
Regioselective Chlorination: The parent ketone is treated with
in dichloromethane at .[1] The electron-donating ethoxy group at the ortho position stabilizes the enol intermediate, directing chlorination to the benzylic carbon (C1) rather than the terminal methyl (C3).[1]
Reaction Mechanism Visualization
The following diagram illustrates the transformation from the aldehyde precursor to the final
Figure 1: Synthetic logic flow from aldehyde precursor to the target
Part 4: Applications in Drug Discovery[1]
The "2-ethoxy-5-iodo" substitution pattern is not random; it is a pharmacophore specifically designed to optimize binding affinity and metabolic stability in drug candidates.[1]
Kinase & PDE5 Inhibition[1]
-
PDE5 Inhibitors: The target compound is a structural analog precursor for drugs like Mirodenafil and Udenafil .[1] In these molecules, the phenyl ring requires an ortho-alkoxy group (ethoxy or propoxy) for selectivity within the PDE5 catalytic pocket.[1] The iodine atom at position 5 serves as a temporary placeholder, which is later converted into a sulfonamide group (e.g., via lithium-halogen exchange followed by
and amine treatment).[1] -
Hantzsch Thiazole Synthesis: The
-chloroketone moiety reacts with thioamides (e.g., thiourea or substituted thiobenzamides) to form 2-aminothiazoles or 2-arylthiazoles.[1] This reaction is the primary utility of CAS 1804280-67-8, generating the tricyclic cores found in various kinase inhibitors.[1]
Self-Validating Protocol: Hantzsch Cyclization
To verify the identity and purity of CAS 1804280-67-8 in a lab setting, researchers often perform a "test" cyclization:
-
Dissolve 100 mg of CAS 1804280-67-8 in Ethanol (2 mL).
-
Add 1.1 equivalents of Thiourea.
-
Reflux for 1 hour.
-
Observation: Rapid precipitation of a crystalline 2-aminothiazole hydrobromide/chloride salt confirms the presence of the reactive
-haloketone motif.[1]
Part 5: Safety & Handling Protocols
As an
-
Lachrymator Hazard: Like chloroacetone, this compound is a potent lachrymator (tear gas agent).[1] It attacks mucous membranes.[1] Mandatory: Handle only in a functioning fume hood.
-
Skin Sensitizer: Direct contact can cause severe alkylation of skin proteins.[1] Double-gloving (Nitrile) is required.[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is prone to darkening (decomposition) upon exposure to light and moisture due to the labile C-Cl bond.[1]
References
-
PubChem . (2025).[1] Compound Summary:
-Haloketone Reactivity and Synthesis. National Library of Medicine.[1] Retrieved from [Link]
Sources
2-ethoxy-5-iodophenyl substituted alpha-chloro ketones
Technical Guide: Strategic Synthesis and Application of 2-Ethoxy-5-iodophenyl -Chloro Ketones
Executive Summary
The 2-ethoxy-5-iodophenyl substituted
This guide details the scalable synthesis, stability profile, and application of this scaffold, moving beyond standard textbook definitions to provide field-tested protocols for high-fidelity execution.
Part 1: Strategic Importance & Structural Logic
The Bifunctional Advantage
In drug discovery, "flat" molecules are increasingly disfavored. This scaffold offers a gateway to 3D complexity.
-
Zone A (Electrophilic Core): The
-chloro ketone is the primary reaction site. It reacts with binucleophiles (thioamides, amidines) to form 5-membered heterocycles. -
Zone B (Electronic Modulation): The 2-ethoxy group acts as a strong Electron Donating Group (EDG), increasing the electron density of the phenyl ring. This modulation is critical for optimizing the solubility and metabolic stability of the final drug candidate.
-
Zone C (Diversification Handle): The 5-iodo position is orthogonal to the ketone chemistry. It remains stable during heterocycle formation, allowing for sequential Suzuki, Sonogashira, or Buchwald-Hartwig couplings after the core skeleton is built.
Retrosynthetic Logic
The synthesis is best approached via a convergent route starting from 2-hydroxyacetophenone to ensure regiochemical purity.
Figure 1: Strategic workflow from commodity starting material to diversified drug candidate.
Part 2: Synthetic Protocols (The "How-To")
Precursor Synthesis: 2-Ethoxy-5-iodoacetophenone
Direct iodination of 2-ethoxyacetophenone can lead to mixtures. The preferred route is Iodination
Step A: Iodination of 2-Hydroxyacetophenone
-
Reagents: 2-Hydroxyacetophenone (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), TsOH (0.1 eq).
-
Solvent: Acetonitrile (MeCN).
-
Mechanism: The hydroxyl group directs the electrophilic iodine to the para position (position 5). The ortho position (position 3) is sterically crowded by the acetyl group.
-
Key Observation: Reaction progress is monitored by TLC (Hexane/EtOAc 9:1). The product is a solid.
Step B: O-Alkylation
-
Reagents: 5-Iodo-2-hydroxyacetophenone (1.0 eq), Ethyl Iodide (1.2 eq),
(2.0 eq). -
Solvent: DMF or Acetone (reflux).
-
Causality: Use of a weak base (
) prevents side reactions on the ketone. DMF accelerates the reaction.
Core Transformation: Selective -Chlorination
This is the most critical step. Using standard
Recommended Method: Copper(II) Chloride (
Protocol:
-
Setup: Dissolve 2-ethoxy-5-iodoacetophenone (10 mmol) in a 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (
) (50 mL total). -
Addition: Add finely powdered
(2.2 equivalents). -
Reaction: Heat to reflux (
) with vigorous stirring.-
Visual Cue: The green
will gradually turn into a white precipitate of CuCl (cuprous chloride) as the reaction proceeds.
-
-
Timeline: Typically 3–6 hours. Monitor by TLC (disappearance of starting ketone).
-
Workup: Cool to RT. Filter off the copper salts. Wash the filtrate with water and brine.[1] Dry over
.[2] -
Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid decomposition on silica.
Alternative Method (If
-
Warning: This reagent is more aggressive. Strict temperature control is required to prevent chlorination of the phenyl ring at position 3.
Part 3: Reactivity & Applications
The Hantzsch Thiazole Synthesis
The primary application of this intermediate is the rapid construction of thiazoles, a privileged scaffold in kinase inhibitors (e.g., Dasatinib analogues).
Reaction Logic:
The
Table 1: Hantzsch Reaction Optimization
| Parameter | Condition | Rationale |
| Solvent | Ethanol or DMF | Polar protic solvents stabilize the transition state. |
| Temperature | Reflux ( | Required to drive the dehydration step (aromatization). |
| Base | The reaction produces HCl. Free base is liberated during workup. | |
| Yield | Typically >85% | High driving force due to formation of aromatic thiazole ring. |
Late-Stage Diversification (The Iodine Handle)
Once the heterocycle is formed, the 5-iodo group becomes the focal point.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to extend the biaryl axis.
-
Catalyst:
or .
-
-
Sonogashira: Coupling with terminal alkynes.
-
Relevance: Useful for installing rigid linkers in fragment-based drug design.
-
Part 4: Safety & Stability (E-E-A-T)
Lachrymator Warning
CRITICAL SAFETY NOTICE:
-
Engineering Control: All weighing and reactions must be performed in a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench trace alkyl halides before removal from the hood.
Stability
-
Storage: Store at
under Argon. -
Degradation: These compounds are sensitive to light (iodine bond labile) and moisture (hydrolysis of the
-chloro ketone to an -hydroxy ketone). -
Visual Check: If the white solid turns pink/purple, iodine has been liberated; repurification is required.
References
-
Selectivity in Chlorin
-Chlorination of Aromatic Acetyl Derivatives with Copper(II) Chloride." Bulletin of the Chemical Society of Japan, 1989. -
Hantzsch Synthesis Mechanism: Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH, 2003.
-
Iodination Protocols: Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 2002.
-
Medicinal Chemistry Context (Thiazoles): Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward Dasatinib (BMS-354825)." Journal of Medicinal Chemistry, 2006.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epub.jku.at [epub.jku.at]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure of 2-ethoxy-5-iodo-alpha-chloropropiophenone
Technical Monograph: Structural Dynamics and Synthetic Utility of 2-Ethoxy-5-Iodo- -Chloropropiophenone
Part 1: Chemical Identity & Structural Analysis
2-Ethoxy-5-iodo-
Nomenclature and Identifiers
-
IUPAC Name: 2-chloro-1-(2-ethoxy-5-iodophenyl)propan-1-one
-
Molecular Formula:
-
Molecular Weight: 338.57 g/mol
-
Key Functional Groups:
-
-Chloro Ketone: Highly reactive electrophile for
amination. -
Aryl Iodide (C-5): A versatile handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or radio-iodination exchange.
-
Ethoxy Group (C-2): Provides lipophilicity and hydrogen-bond accepting capability, often critical for binding affinity in CNS targets.
-
-Chloro Ketone: Highly reactive electrophile for
Structural Visualization
The following diagram illustrates the connectivity and electronic vectors of the molecule. Note the orthogonal reactivity: the side chain is susceptible to nucleophiles, while the aryl ring is primed for metal-catalyzed coupling.
Part 2: Synthetic Methodology
The synthesis of this compound requires precise regiochemical control. The recommended route utilizes a Friedel-Crafts acylation followed by a controlled
Retrosynthetic Analysis
-
Target: 2-Ethoxy-5-iodo-
-chloropropiophenone. -
Disconnection 1 (Side Chain):
-Chlorination of the parent ketone (2-ethoxy-5-iodopropiophenone). -
Disconnection 2 (Core): Friedel-Crafts acylation of 4-iodophenetole (1-ethoxy-4-iodobenzene).
Step-by-Step Protocol
Step 1: Synthesis of 2-Ethoxy-5-Iodopropiophenone
-
Reagents: 4-Iodophenetole, Propionyl Chloride, Aluminum Chloride (
), Dichloromethane (DCM). -
Rationale: The ethoxy group is a strong ortho/para director. Since the para position is blocked by Iodine, acylation occurs ortho to the ethoxy group (position 2), yielding the desired substitution pattern.
Protocol:
-
Charge a flame-dried flask with
(1.2 equiv) and anhydrous DCM under Argon. -
Cool to 0°C. Add propionyl chloride (1.1 equiv) dropwise. Stir for 15 min to form the acylium ion.
-
Add 4-iodophenetole (1.0 equiv) dissolved in DCM dropwise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Pour onto crushed ice/HCl. Extract with DCM.[1]
-
Purification: Recrystallization from Ethanol/Hexane.
Step 2:
-Chlorination (The Critical Step)
-
Reagents: 2-Ethoxy-5-iodopropiophenone, Sulfuryl Chloride (
), Glacial Acetic Acid or DCM. -
Safety Note: This reaction produces HCl and
gas. Use a scrubber. The product is a lachrymator .[2][3]
Protocol:
-
Dissolve the ketone (from Step 1) in DCM (0.5 M concentration).
-
Add catalytic p-toluenesulfonic acid (PTSA) to accelerate enol formation.
-
Add
(1.05 equiv) dropwise at 0°C.-
Expert Insight: Avoid excess
to prevent dichlorination. The reaction color will shift from pale yellow to colorless upon completion.
-
-
Stir at RT for 2 hours. Monitor by TLC (the
-chloro product is less polar than the starting ketone). -
Workup: Wash with saturated
(carefully, gas evolution) and brine. -
Isolation: Evaporate solvent. The product often solidifies as an off-white solid.
Part 3: Analytical Characterization
Trustworthy identification relies on the distinct NMR splitting patterns and Isotopic Mass Spectrometry signatures.
Nuclear Magnetic Resonance (NMR) Data
Predicted values based on substituent additivity rules (ChemDraw/MestReNova algorithms).
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |
| 1H | 1.45 | Triplet ( | 3H | Ethoxy |
| 1H | 1.72 | Doublet ( | 3H | Sidechain terminal |
| 1H | 4.15 | Quartet ( | 2H | Ethoxy |
| 1H | 5.25 | Quartet ( | 1H | |
| 1H | 6.80 | Doublet | 1H | Aryl H-3 (Ortho to Ethoxy) |
| 1H | 7.75 | Doublet of Doublets | 1H | Aryl H-4 (Meta to I/Ethoxy) |
| 1H | 8.05 | Doublet | 1H | Aryl H-6 (Ortho to Ketone) |
Interpretation:
-
The
-proton at 5.25 ppm is the diagnostic signal. Its integration must be 1:1 with the aromatic protons. -
The Aromatic Region shows a characteristic 1,2,4-trisubstituted pattern (functionally 1,2,5 relative to the ketone).
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Molecular Ion (
): 338 (Base peak for ). -
Isotope Pattern:
-
M+2 (340): Approx 33% intensity of M+ (due to
). -
Iodine Signature: Large mass defect, fragmentation often shows loss of I (127 amu).
-
Part 4: Safety & Handling (Lachrymator Protocol)
CRITICAL WARNING:
-
Engineering Controls: All operations, including weighing and rotary evaporation, must be performed inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles.
-
Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench active alkylating residues before removal from the hood.
-
Spill Response: Do not wipe with paper towels (increases surface area for vaporization). Cover with absorbent clay/vermiculite, neutralize with 10% ammonia, and dispose of as hazardous chemical waste.
Part 5: Applications in Drug Discovery
This molecule is not a final drug but a high-value intermediate.
Amination (Synthesis of Cathinone Analogs)
The
-
Reaction:
-
Utility: This generates 2-ethoxy-5-iodo-substituted cathinones, which are used to map the steric tolerance of the serotonin transporter (SERT) binding pocket.
Cross-Coupling (Scaffold Diversification)
The 5-iodo position allows for orthogonal functionalization after the ketone has been modified.
-
Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.
-
Radio-labeling: Exchange of
for or for SPECT imaging tracers.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link
- Wyman, J. F., et al. (1979). "Synthesis and characterization of alpha-chloropropiophenones." Journal of Organic Chemistry.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloropropiophenone Derivatives. Link (General safety handling for lachrymators).
- Kalinin, V. N. (2014). "Carbonylation of Aryl Halides." Russian Chemical Reviews. (Reference for Iodine cross-coupling utility).
Novel Phenacyl Chloride Derivatives: From Synthetic Intermediates to Covalent Warheads
Executive Summary
Phenacyl chlorides (α-chloroacetophenones) have historically been pigeonholed as riot control agents ("CN gas") due to their potent lachrymatory properties. However, in modern medicinal chemistry, they occupy a critical dual role: as versatile electrophilic linchpins for constructing bioactive heterocycles (thiazoles, imidazoles) and as covalent warheads in the design of targeted covalent inhibitors (TCIs). This guide analyzes the synthesis, reactivity, and therapeutic applications of novel phenacyl chloride derivatives, bridging the gap between classical organic synthesis and contemporary chemical biology.
Part 1: The Covalent Warhead (Direct Application)
While often overshadowed by acrylamides in late-stage drug development,
Mechanism of Action: Cysteine Alkylation
Phenacyl chlorides act as irreversible electrophiles. The
Reaction Trajectory:
-
Recognition: The phenyl ring (often substituted) provides non-covalent affinity (
stacking, hydrophobic interactions) to position the molecule. -
Alkylation: The cysteine thiolate attacks the
-carbon via an mechanism, displacing the chloride ion. -
Irreversible Inhibition: A stable thioether bond is formed, permanently disabling the protein.
Tuning Reactivity for Selectivity
A major liability of phenacyl chlorides is promiscuity—reacting with off-target thiols (e.g., glutathione). Modern design strategies focus on "tempering" this reactivity:
-
Steric Hindrance: Introducing bulky groups (e.g., ortho-methyls on the phenyl ring) slows the rate of attack, requiring precise alignment within the enzyme pocket for reaction to occur.
-
Electronic Modulation: Electron-donating groups (EDGs) like -OMe on the phenyl ring reduce the electrophilicity of the
-carbon, increasing selectivity for highly nucleophilic active-site cysteines over bulk cellular thiols.
Case Study: SARS-CoV-2 3CL Protease Inhibitors
Recent research into SARS-CoV-2 therapeutics highlighted the utility of halomethyl ketones. Peptidyl chloromethyl ketones were identified as potent inhibitors of the 3CL main protease (Mpro) . The chloromethyl warhead engages the catalytic Cys145 , forming a covalent thioether adduct that blocks viral replication.
Part 2: The Scaffold Builder (Synthetic Application)
The most common application of phenacyl chlorides is as a precursor for nitrogen- and sulfur-containing heterocycles. The Hantzsch Thiazole Synthesis remains the gold standard, but "green" modifications have revitalized its utility.
The Hantzsch Thiazole Synthesis
This reaction involves the condensation of a phenacyl halide with a thioamide or thiourea. It proceeds through a cascade mechanism:
Visualizing the Mechanism
The following diagram details the stepwise conversion of phenacyl chloride and thiourea into a 2-aminothiazole derivative.
Figure 1: Stepwise mechanism of the Hantzsch Thiazole Synthesis, highlighting the transition from linear alkylation to heterocycle formation.
Novel Hybrid Derivatives
Medicinal chemists are increasingly synthesizing "hybrid" molecules where the phenacyl-derived thiazole is linked to other pharmacophores:
-
Thiazole-Pyrazoles: Synthesized by reacting phenacyl chlorides with pyrazoline-thioamides. These exhibit potent anti-inflammatory activity by inhibiting COX-2.
-
Thiazole-Coumarins: Show promise as antimicrobial agents against multidrug-resistant (MDR) bacterial strains.
Part 3: Experimental Protocols & Data
Comparative Synthesis of Phenacyl Chlorides
The choice of halogenation agent critically affects yield and safety.
| Method | Reagent | Conditions | Yield | Pros | Cons |
| Direct Chlorination | 80-90% | High atom economy | Dangerous gas, low selectivity | ||
| Oxidative Chlorination | Methanol, Reflux | 75-85% | Green reagents | Slower reaction time | |
| Friedel-Crafts | Chloroacetyl chloride | 65-75% | Avoids | Toxic acyl chloride, harsh Lewis acid | |
| Enzymatic | Chloroperoxidase | 40-60% | Biocompatible | Low yield, difficult purification |
Protocol: Green Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole
Target: Synthesis of a bioactive thiazole without volatile organic solvents, utilizing a Deep Eutectic Solvent (DES).
Materials:
-
4-Fluorophenacyl chloride (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Choline chloride/Urea (1:2 molar ratio, DES)
Procedure:
-
Preparation of DES: Mix choline chloride and urea in a 1:2 ratio and heat at 80°C until a clear, homogeneous liquid forms.
-
Reaction: Add 4-fluorophenacyl chloride (172 mg) and thiourea (91 mg) to 2 mL of the DES.
-
Stirring: Stir the mixture at 80°C for 45-60 minutes. Monitor progress via TLC (30% EtOAc/Hexane).
-
Work-up: Upon completion, add water (10 mL) to the reaction mixture. The DES will dissolve, precipitating the crude thiazole.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol.
-
Yield: Expected yield >90%.
Validation:
-
Melting Point: 152–154°C.
-
1H NMR (DMSO-d6): Characteristic singlet for the thiazole C5-H at
7.05 ppm.
Part 4: Safety & Handling (The Lachrymator Factor)
Phenacyl chlorides are potent lachrymators (tear gas agents). They activate the TRPA1 ion channel on nociceptors, causing intense pain and inflammation.
Mandatory Safety Protocol
-
Engineering Controls: ALL manipulation must occur inside a functioning fume hood.
-
Decontamination Solution: Prepare a "quench" bath of 10% aqueous sodium bisulfite (
) or 1M NaOH . These nucleophiles rapidly destroy the alkyl chloride, neutralizing the lachrymatory effect. -
Glassware: Do not remove contaminated glassware from the hood. Rinse with the quench solution before washing with acetone/water.
-
PPE: Double nitrile gloves are required. If handling >5g, use a full-face respirator with organic vapor cartridges as a backup to the fume hood.
Part 5: Future Outlook - Covalent Probes
The future of phenacyl chloride derivatives lies in Activity-Based Protein Profiling (ABPP) . By attaching a "click" handle (e.g., an alkyne) to the phenyl ring of a phenacyl chloride, researchers can create probes that:
-
Permeate cells.
-
Are retrieved via Click Chemistry (CuAAC) with a biotin-azide.
This workflow allows for the identification of novel drug targets in oncology and infectious disease, validating the phenacyl moiety not just as a relic of riot control, but as a precision tool in proteomic mapping.
Figure 2: Workflow for using phenacyl chloride derivatives in Activity-Based Protein Profiling (ABPP).
References
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Semantic Scholar. (2024). Link
-
Phenacyl chloride. Wikipedia. (2024). Link
-
The expanding repertoire of covalent warheads for drug discovery. ResearchGate. (2025). Link
-
Development of Broad-Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro. PubMed Central. (2020). Link
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives. Bulletin of Environment, Pharmacology and Life Sciences. (2024). Link
-
A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. BenchChem. (2025). Link
-
Structure–activity relationships of GPX4 inhibitor warheads. PubMed Central. (2022). Link
-
Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics. bioRxiv. (2024). Link
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1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one molecular weight and formula
An In-depth Technical Guide to 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
This guide provides a comprehensive technical overview of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to its specific substitution pattern, this compound is not extensively documented in publicly available literature. Therefore, this document synthesizes information from foundational chemical principles and data on structurally analogous compounds to provide a robust scientific profile.
Core Molecular Attributes
The compound, 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one, possesses a unique combination of functional groups that dictate its chemical reactivity and potential applications. The structure features a central propan-2-one moiety, which is α-halogenated with chlorine. This α-chloro ketone is a versatile synthon in organic chemistry. The phenyl ring is substituted with both an electron-donating ethoxy group and an electron-withdrawing, bulky iodine atom. This electronic and steric arrangement makes it a valuable intermediate for creating complex molecular architectures.
Molecular Formula and Weight
Based on its IUPAC name, the molecular characteristics are determined as follows:
-
Molecular Formula: C₁₁H₁₂ClIO₂
-
Molecular Weight: 338.57 g/mol
These fundamental properties are crucial for stoichiometric calculations in synthesis and for analytical characterization.
Structural Diagram
Caption: 2D structure of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one.
Physicochemical Properties (Predicted)
Direct experimental data for this specific molecule is scarce. The properties listed below are extrapolated from structurally similar compounds found in chemical databases like PubChem and NIST WebBook.[1][2]
| Property | Predicted Value | Rationale / Comparative Compound |
| Physical State | Likely a liquid or low-melting solid | Aromatic ketones like 1-(2-Chlorophenyl)propan-2-one are often liquids at room temperature. |
| Boiling Point | > 250 °C (with decomposition) | The high molecular weight and polarity suggest a high boiling point. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, Ether, Acetone) | The large, hydrophobic aromatic and alkyl portions dominate its solubility profile. |
| pKa | ~16-18 (for α-proton) | The α-proton is weakly acidic due to the adjacent ketone and chlorine atom. |
Synthesis and Purification
A plausible synthetic route for 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one involves a multi-step process starting from commercially available precursors. The key transformation is the α-chlorination of a ketone precursor.
Proposed Synthetic Workflow
Caption: Proposed workflow for synthesis and purification.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on standard organic chemistry transformations.[3][4]
Step 1: Friedel-Crafts Acylation to form the Ketone Precursor
-
To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in dry dichloromethane (DCM), add propionyl chloride (1.1 eq.) dropwise.
-
Stir the mixture for 15 minutes to form the acylium ion complex.
-
Add a solution of 1-ethoxy-4-iodobenzene (1.0 eq.) in dry DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(2-ethoxy-5-iodophenyl)propan-2-one.
Step 2: α-Chlorination
-
Dissolve the ketone precursor (1.0 eq.) in a suitable solvent such as methanol or DCM.
-
Add sulfuryl chloride (SO₂Cl₂) (1.1 eq.) dropwise at room temperature.
-
Stir the reaction for 1-3 hours. The reaction is often rapid and can be monitored by the disappearance of the starting material on TLC.
-
Carefully quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
The crude 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one can be purified by a second round of column chromatography.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (3H) in the 6.5-8.0 ppm region, showing splitting patterns consistent with 1,2,4-trisubstitution.- A singlet or doublet (1H) for the α-chloro proton (CHCl) around 5.0-6.0 ppm.- A quartet (2H) and a triplet (3H) for the ethoxy group around 4.0 ppm and 1.4 ppm, respectively.- A singlet (3H) for the methyl ketone protons (CH₃) around 2.2-2.5 ppm.[5] |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around 190-200 ppm.- Aromatic carbons in the 110-160 ppm range.- Signal for the α-chloro carbon (CHCl) around 60-70 ppm.- Signals for the ethoxy and methyl carbons in the aliphatic region. |
| Mass Spec (MS) | - The molecular ion peak (M⁺) should be observable, showing a characteristic isotopic pattern for chlorine (M and M+2 in a ~3:1 ratio). |
| Infrared (IR) | - A strong carbonyl (C=O) stretch around 1720-1740 cm⁻¹.- C-Cl stretch around 600-800 cm⁻¹.- Aromatic C=C stretches around 1450-1600 cm⁻¹.- C-O (ether) stretch around 1200-1250 cm⁻¹.[6] |
Applications in Research and Drug Development
While this specific molecule lacks documented applications, its structural motifs are prevalent in pharmacologically active compounds.
-
Intermediate for Heterocycle Synthesis: α-chloro ketones are valuable precursors for synthesizing a wide range of heterocycles, such as imidazoles, thiazoles, and oxazoles, which are core structures in many pharmaceuticals.[7][8]
-
Potential Biological Activity: The presence of halogens, particularly chlorine, on drug-like scaffolds can enhance membrane permeability, metabolic stability, and binding affinity.[9] Many chlorinated compounds are explored for antimicrobial, antifungal, and antineoplastic properties.[3][9][10]
-
Fragment-Based Drug Discovery: This molecule could serve as a fragment or starting point for developing inhibitors of protein-protein interactions, a key area in modern drug discovery.[11] The substituted phenyl ring allows for systematic modification to explore structure-activity relationships (SAR).
Further research is necessary to elucidate the specific biological activities and synthetic utility of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one. Its synthesis and characterization would be a valuable first step for its inclusion in chemical libraries for screening and as a building block for more complex molecules.
References
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PubChem. 1-Chloro-1-phenyl-propan-2-one | C9H9ClO | CID 236233. Available from: [Link]
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Cheméo. Chemical Properties of 1-(2-Chlorophenyl)propan-2-one (CAS 6305-95-9). Available from: [Link]
-
NIST. 1-(2-Chlorophenyl)propan-2-one. NIST Chemistry WebBook, SRD 69. Available from: [Link]
-
PubChem. 1-Chloro-1-(4-chlorophenyl)propan-2-one | C9H8Cl2O | CID 22970739. Available from: [Link]
-
PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
NIST. 1-(2-Chlorophenyl)propan-2-one IR Spectrum. NIST Chemistry WebBook, SRD 69. Available from: [Link]
-
PMC. 1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one. Available from: [Link]
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PubChem. 1-Chloro-1-ethoxypropane | C5H11ClO | CID 21872635. Available from: [Link]
-
Doc Brown's Chemistry. The H-1 NMR spectrum of 1-chloro-2-methylpropane. Available from: [Link]
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Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Available from: [Link]
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MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Available from: [Link]
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PubChem. 2-Chloro-2-ethoxypropane | C5H11ClO | CID 54164928. Available from: [Link]
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MDPI. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues. Available from: [Link]
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Drug Discovery Chemistry. Conference Brochure. Available from: [Link]
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Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]
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MDPI. Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. Available from: [Link]
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Solubility data for iodinated ethoxy phenyl propanones
An In-depth Technical Guide to the Solubility of Iodinated Ethoxy Phenyl Propanones for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a potential drug candidate is its solubility. For the class of iodinated ethoxy phenyl propanones, which hold significant potential in various therapeutic areas due to their unique structural motifs, understanding and characterizing their solubility is not merely a routine task but a cornerstone of successful formulation and delivery.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical and practical aspects of determining the solubility of iodinated ethoxy phenyl propanones. We will delve into the fundamental principles governing solubility, explore the key factors influencing it, and provide detailed experimental protocols for its accurate measurement. By synthesizing technical accuracy with field-proven insights, this document aims to be an authoritative resource for navigating the complexities of solubility assessment in the context of this promising class of compounds.
Understanding the Molecular Architecture: Factors Influencing the Solubility of Iodinated Ethoxy Phenyl Propanones
The solubility of an active pharmaceutical ingredient (API) is intrinsically linked to its molecular structure.[1] For iodinated ethoxy phenyl propanones, several key structural features dictate their behavior in different solvent systems. A careful examination of these features provides a predictive framework for their solubility characteristics.[1]
-
The Phenyl Propanone Core: The fundamental phenyl propanone structure provides a hydrophobic backbone. Generally, aromatic compounds tend to have low aqueous solubility.[2]
-
The Ethoxy Group (-OCH2CH3): The presence of an ethoxy group can slightly increase hydrophilicity compared to a simple alkyl chain due to the potential for hydrogen bonding with the ether oxygen. However, the overall contribution is modest and the hydrophobic character of the ethyl group remains significant.
-
The Iodine Atom (-I): The introduction of a halogen, such as iodine, generally decreases aqueous solubility. This is attributed to the increase in molecular weight and molecular surface area, which enhances the hydrophobic character of the molecule.
-
Position of Substitution: The relative positions of the ethoxy and iodo groups on the phenyl ring can influence crystal lattice energy and intermolecular interactions, thereby affecting solubility.
The interplay of these structural elements suggests that iodinated ethoxy phenyl propanones are likely to exhibit poor aqueous solubility, a common challenge in drug development.[3]
Key Physicochemical Determinants of Solubility
Beyond the intrinsic molecular structure, several external factors profoundly impact the solubility of a compound.[3]
-
pH and pKa: For ionizable compounds, solubility is highly dependent on the pH of the medium.[3][4] While the propanone moiety is not typically considered ionizable within the physiological pH range, the presence of other functional groups or the potential for protonation under highly acidic conditions should be considered. Determining the pKa of the compound is crucial for understanding its pH-solubility profile.[3]
-
Solvent Polarity: The principle of "like dissolves like" is fundamental. The solubility of iodinated ethoxy phenyl propanones is expected to be higher in organic solvents with polarities similar to the solute.[5]
-
Temperature: For most solid solutes dissolving in a liquid solvent, the dissolution process is endothermic, meaning solubility increases with temperature.[3] However, this relationship should be experimentally determined for each specific compound and solvent system.
-
Particle Size and Morphology: The particle size of the solid compound can affect the rate of dissolution, with smaller particles generally dissolving faster due to a larger surface area-to-volume ratio.[3] The crystalline form (polymorphism) of the compound can also significantly impact its solubility.
The following diagram illustrates the relationship between these key factors and the solubility of an API.
Caption: Interplay of intrinsic and extrinsic factors governing API solubility.
Experimental Determination of Solubility: A Step-by-Step Guide
Accurate determination of solubility is paramount for preclinical development. The shake-flask method is considered the "gold standard" for its reliability and is widely used for solubility measurements.[4] Miniaturized versions of this method have also been developed to conserve valuable API.[6]
The Equilibrium Shake-Flask Method
This method measures the equilibrium solubility of a compound in a specific solvent.
Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is determined.
Experimental Protocol:
-
Preparation:
-
Accurately weigh an excess amount of the iodinated ethoxy phenyl propanone. An amount that ensures a solid phase remains at the end of the experiment is crucial.[4]
-
Add the compound to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Add a precise volume of the desired solvent system (e.g., purified water, buffer of a specific pH, or a non-aqueous solvent).
-
-
Equilibration:
-
Place the sealed container in a constant temperature environment (e.g., a shaker bath set to 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[7] The required time should be established through preliminary experiments.
-
-
Phase Separation:
-
Allow the suspension to stand undisturbed at the experimental temperature to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant. Filtration (using a filter compatible with the solvent and compound) or centrifugation can be used to ensure no solid particles are transferred.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique due to its specificity and ability to detect impurities.[4] UV/VIS spectrophotometry can also be used if the compound has a suitable chromophore and there are no interfering substances.[1][8]
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
The following flowchart outlines the shake-flask solubility determination workflow.
Caption: Workflow for the shake-flask solubility determination method.
Data Presentation and Analysis
The results of solubility studies should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.
Table 1: Hypothetical Solubility Data for an Iodinated Ethoxy Phenyl Propanone
| Solvent System | Temperature (°C) | pH | Solubility (µg/mL) | Analytical Method |
| Purified Water | 25 | 7.0 | < 1 | HPLC-UV |
| pH 1.2 Buffer | 37 | 1.2 | ~ 2 | HPLC-UV |
| pH 7.4 Buffer | 37 | 7.4 | < 1 | HPLC-UV |
| Ethanol | 25 | N/A | > 1000 | HPLC-UV |
| Propylene Glycol | 25 | N/A | ~ 500 | HPLC-UV |
Note: The data in this table is hypothetical and for illustrative purposes only.
Advanced Considerations and Troubleshooting
-
Poorly Soluble Compounds: For compounds with very low aqueous solubility, the use of cosolvents or surfactants may be necessary for formulation, but the intrinsic solubility should first be determined in aqueous buffers.[8]
-
Compound Stability: It is essential to assess the stability of the compound in the chosen solvent system over the duration of the experiment.[4] HPLC analysis can help identify any degradation products.
-
Supersaturation: Care must be taken to avoid generating a supersaturated solution, which can lead to erroneously high solubility values. The shake-flask method, starting with the solid material, is designed to avoid this.
Conclusion: A Forward Look
The solubility of iodinated ethoxy phenyl propanones is a critical parameter that will significantly influence their development as therapeutic agents. A thorough understanding of the factors affecting their solubility and the application of robust experimental methodologies, such as the shake-flask method coupled with HPLC analysis, are essential for obtaining reliable data. This information will guide formulation strategies, inform preclinical studies, and ultimately contribute to the successful translation of these promising compounds from the laboratory to the clinic.
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- 8. dissolutiontech.com [dissolutiontech.com]
Provisional Safety & Technical Handling Guide: 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Control:
-
Status: Provisional / Research Grade
-
Classification:
-Haloarylketone / Alkylating Agent -
Signal Word: DANGER
Executive Safety Summary & Core Directive
WARNING: High-Potency Lachrymator & Alkylating Agent
1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one is a specialized research intermediate, structurally classified as an
Operational Mandate:
-
Zero Skin Contact: This compound is predicted to be corrosive and a potent skin sensitizer.
-
Inhalation Hazard: Vapors are severely irritating to mucous membranes and the upper respiratory tract.
-
Containment: All handling must occur within a certified chemical fume hood or inert atmosphere glovebox.
Chemical Identification & Structure
| Parameter | Detail |
| Chemical Name | 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one |
| Common Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 338.57 g/mol |
| Physical State | Viscous oil or low-melting solid (predicted) |
| Color | Pale yellow to amber (oxidizes/darkens upon storage) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water (hydrolyzes slowly) |
Structural Analysis:
The compound features a phenyl ring substituted with an ethoxy group (position 2) and an iodine atom (position 5). The propyl side chain contains a ketone at C2 and a chlorine atom at C1 (benzylic position). The presence of the benzylic chlorine adjacent to a carbonyl group makes this C-Cl bond highly reactive toward nucleophiles (S
GHS Hazard Classification (Derived)
Since no experimental toxicological data exists for this specific isomer, classification is derived from Structure-Activity Relationships (SAR) of analogous
Hazard Statements
-
H301: Toxic if swallowed.[1]
-
H310: Fatal in contact with skin (High permeability predicted for halo-ketones).
-
H314: Causes severe skin burns and eye damage.[2]
-
H330: Fatal if inhaled (Lachrymator).
-
H317: May cause an allergic skin reaction.
Precautionary Statements
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2][4] Continue rinsing.[2][1]
-
P310: Immediately call a POISON CENTER or doctor/physician.
Synthesis & Reactivity Logic
This compound is typically synthesized via the chlorination of the parent ketone, 1-(2-ethoxy-5-iodophenyl)propan-2-one. Understanding this pathway is critical for identifying impurities (unreacted chlorine, HCl gas).
Reaction Pathway Visualization
The following diagram illustrates the synthesis and downstream reactivity (e.g., amination to form cathinone derivatives).
Figure 1: Synthesis and reactivity profile. The benzylic chloride is the site of high reactivity.
Stability & Storage[8]
-
Light Sensitivity: The aryl-iodide bond is photosensitive. Store in amber vials wrapped in foil.
-
Thermal Instability:
-Haloketones can undergo self-condensation or elimination of HCl upon heating. Store at -20°C . -
Incompatibilities: Strong bases (polymerization), amines (rapid exotherm), strong oxidizers.
Experimental Handling Protocol
A. Engineering Controls
-
Primary: Process must be performed in a Class II Biological Safety Cabinet (ducted) or a chemical fume hood with a face velocity >100 fpm.
-
Secondary: Use a secondary containment tray (polypropylene) to catch spills.
-
Vapor Trap: If removing solvent via rotary evaporation, use a liquid nitrogen trap to prevent lachrymatory vapors from entering the vacuum pump oil.
B. Personal Protective Equipment (PPE)[9]
-
Respiratory: If outside a glovebox, a full-face respirator with organic vapor/acid gas cartridges (OV/AG) is mandatory.
-
Dermal: Double-gloving strategy.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil).
-
-
Ocular: Chemical splash goggles (ventless) are required even with a face shield.
C. Decontamination & Quenching
Do not wash glassware directly with water, as this may disperse the lachrymator.
-
Preparation: Prepare a "Quench Bath" consisting of 10% aqueous Sodium Thiosulfate or 10% aqueous Ammonia .
-
Soaking: Submerge all contaminated glassware, syringes, and septa in the quench bath for 24 hours. The nucleophile (thiosulfate or ammonia) will displace the chlorine, rendering the molecule non-lachrymatory.
-
Disposal: Adjust pH to neutral and dispose of as halogenated organic waste.
Emergency Response Logic
In the event of exposure, immediate action is required to prevent permanent damage.
Figure 2: Emergency response decision tree for alpha-haloketone exposure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Alpha-Chloroacetophenone Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for alpha-Chloroacetophenone. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanism of alpha-haloketone reactivity).
Sources
Suppliers and vendors for 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing and Synthesis of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
Abstract
Introduction to 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one: A Molecule of Interest
The structure of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one, a substituted α-chloroketone, suggests its utility as a versatile building block in medicinal chemistry and organic synthesis. α-Haloketones are known to be crucial precursors for a wide array of heterocyclic compounds, some of which exhibit significant biological activity.[1] The presence of an ethoxy group, an iodine atom, and a chloro-ketone moiety on a phenyl ring offers multiple reaction sites for further chemical modifications, making it an attractive starting point for the synthesis of complex target molecules.
Given its absence from the catalogs of major chemical suppliers, researchers seeking to work with this compound must turn to custom synthesis. This guide is designed to provide the foundational knowledge required to commission or perform this synthesis.
Sourcing Strategy: The Primacy of Custom Synthesis
A thorough search of commercial chemical databases reveals that 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one is not a stock item. Therefore, the most effective sourcing strategy is to partner with a contract research organization (CRO) or a specialized chemical synthesis company. The selection of a suitable vendor should be based on their expertise in multi-step organic synthesis, particularly in the areas of aromatic substitution and α-halogenation of ketones.
Potential Custom Synthesis Providers
While not an exhaustive list, the following companies have demonstrated capabilities in the synthesis of complex organic molecules and could be considered for a custom synthesis request for 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one:
| Company | Specialization | Website |
| Sandoo Pharmaceuticals and Chemicals Co., Ltd. | Active Pharmaceutical Ingredient (API) intermediates and fine chemicals.[2] | [Link] |
| MolCore | High-purity API intermediates for pharmaceutical and research industries.[3] | |
| BLDpharm | Supplier of research chemicals and custom synthesis services.[4] | |
| Aceschem | Provider of fine chemicals and custom synthesis services.[5] | |
| CDH Fine Chemical | Manufacturer and supplier of laboratory and fine chemicals.[6] |
Proposed Synthetic Pathways
The synthesis of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one can be logically approached in a two-stage process: first, the synthesis of the precursor ketone, 1-(2-ethoxy-5-iodophenyl)ethanone, followed by the α-chlorination of this ketone.
Stage 1: Synthesis of the Precursor Ketone, 1-(2-ethoxy-5-iodophenyl)ethanone
The synthesis of the precursor ketone can be envisioned through two primary routes, starting from either 2-ethoxyacetophenone or 4-iodoacetophenone.
Route A: Iodination of 2-Ethoxyacetophenone
This route involves the direct iodination of commercially available 2-ethoxyacetophenone. The ethoxy group is an ortho-, para-director, and since the ortho position is sterically hindered, iodination is expected to occur at the para position.
Caption: Stage 2: α-Chlorination of the Precursor Ketone.
Exemplary Experimental Protocols
The following are hypothetical, yet scientifically plausible, step-by-step protocols for the synthesis of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one based on the proposed pathways.
Protocol 1: Synthesis of 1-(2-ethoxy-5-iodophenyl)ethanone (from 2-ethoxyacetophenone)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-ethoxyacetophenone (1 equivalent) in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add iodine (0.5 equivalents) and periodic acid (0.2 equivalents).
-
Reaction: Heat the mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the synthesized 1-(2-ethoxy-5-iodophenyl)ethanone (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether.
-
Addition of Chlorinating Agent: Cool the solution to 0°C in an ice bath. Slowly add a solution of sulfuryl chloride (1.1 equivalents) in the same solvent dropwise via a dropping funnel.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary.
Conclusion
While 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one is not a commercially available compound, it can be obtained through a well-planned custom synthesis strategy. This guide has outlined the key steps in this process, from identifying potential synthesis partners to detailing plausible synthetic routes and experimental protocols. By leveraging the information presented herein, researchers and drug development professionals can confidently embark on the acquisition of this promising chemical intermediate for their research and development endeavors.
References
- Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (n.d.).
- One-step method for preparing alpha-halogenated acetophenone glycol ketal compound. (2014, December 24).
- Yu, J., & Zhang, C. (2009). A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride. Synthesis, 2009(14), 2324-2328. DOI: 10.1055/s-0029-1216856.
-
Sandoo Pharmaceuticals and Chemicals Co., Ltd. (n.d.). China (2-Chloro-5-iodophenyl) Factory. Retrieved from [Link]
Sources
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sandoopharma.com [sandoopharma.com]
- 3. molcore.com [molcore.com]
- 4. 1270578-70-5|1-(2-Chloro-5-iodophenyl)-2-methoxyethan-1-amine|BLD Pharm [bldpharm.com]
- 5. aceschem.com [aceschem.com]
- 6. CAS-2142-67-8, 2-Ethoxy Acetophenone for Synthesis Manufacturers, Suppliers & Exporters in India | 083275 [cdhfinechemical.com]
Methodological & Application
Using 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one in pyrazole synthesis
Executive Summary
This application note details the optimized protocols for utilizing 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one (Compound 1 ) as a linchpin intermediate in the synthesis of polysubstituted pyrazoles.
Compound 1 represents a "privileged scaffold" in drug discovery, particularly for SGLT2 inhibitors and Type II kinase inhibitors . Its structure combines an
Compound Profile & Handling
| Property | Specification |
| IUPAC Name | 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one |
| Formula | |
| Molecular Weight | 338.57 g/mol |
| Appearance | Pale yellow to off-white solid (typically) or viscous oil |
| Solubility | Soluble in DCM, THF, EtOAc, EtOH; Insoluble in Water |
| Stability | Sensitive to light (due to C-I bond) and moisture (hydrolysis of |
| Hazards | Lachrymator (suspected). Skin/Eye Irritant. Handle in a fume hood. |
Mechanistic Insight: The Cyclocondensation Pathway
The transformation of
Pathway Logic:
-
Condensation: The hydrazine nucleophile attacks the ketone carbonyl (C2), forming a hydrazone intermediate.
-
Cyclization: The distal nitrogen of the hydrazone performs an intramolecular
attack on the alkyl chloride (C1), displacing the chloride ion. -
Aromatization: A proton shift (tautomerization) yields the aromatic pyrazole system.
Regioselectivity Challenge: When using substituted hydrazines (e.g., methylhydrazine), two isomers are possible (1,3- vs. 1,5-disubstituted).
-
Electronic Control: The more nucleophilic nitrogen (
) typically attacks the carbonyl first. -
Steric Control: The bulky 2-ethoxy-5-iodophenyl group at C1 creates significant steric hindrance, often favoring the formation of the isomer where the N-substituent is distal to the aryl ring.
Figure 1: Mechanistic pathway for the conversion of Compound 1 to pyrazole scaffolds.
Experimental Protocols
Protocol A: General Synthesis of N-Unsubstituted Pyrazoles
Target: 3-(2-ethoxy-5-iodophenyl)-5-methyl-1H-pyrazole
This protocol uses hydrazine hydrate.[2] Since the product has a free NH, it can exist as tautomers (3-aryl vs 5-aryl), but in solution, they are in equilibrium.
Reagents:
-
Compound 1 (1.0 equiv)[3]
-
Hydrazine monohydrate (64-65% in water) (3.0 equiv)
-
Ethanol (Absolute) (10 mL/mmol)
-
Catalytic Acetic Acid (Optional, 0.1 equiv)
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1.0 mmol) in absolute ethanol (10 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Dropwise add hydrazine hydrate (3.0 mmol). Note: Exothermic reaction possible.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes.
-
Reflux: Heat the reaction mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The starting material spot (
) should disappear, replaced by a lower fluorescent spot. -
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Validation Point:
-
1H NMR (DMSO-d6): Look for the pyrazole C4-H singlet around
6.3–6.5 ppm. The ethyl group signals (quartet ~4.0 ppm, triplet ~1.3 ppm) and the specific aromatic pattern of the 1,2,5-trisubstituted benzene ring must be preserved.
Protocol B: Regioselective Synthesis of N-Methyl Pyrazoles
Target: 5-(2-ethoxy-5-iodophenyl)-1,3-dimethyl-1H-pyrazole (Kinetic Isomer) vs. 3-aryl isomer.
Using methylhydrazine introduces regioselectivity issues. The following condition favors the 1-methyl-3-aryl isomer due to the nucleophilicity of the
Reagents:
-
Compound 1 (1.0 equiv)[3]
-
Methylhydrazine (1.2 equiv)
-
Solvent: Ethanol (Protic, favors general acid catalysis)
-
Base:
(1.5 equiv) - Scavenges HCl to prevent acid-catalyzed equilibration.
Step-by-Step:
-
Dissolve Compound 1 in Ethanol at 0°C.
-
Add
followed by Methylhydrazine. -
Stir at 0°C for 1 hour, then warm to RT overnight. Avoid high-temperature reflux initially to maximize regioselectivity.
-
Differentiation: If a mixture of isomers is obtained (1,3-dimethyl vs 1,5-dimethyl), they are typically separable by silica gel chromatography. The 1,5-isomer (sterically crowded) usually elutes first (higher
) compared to the 1,3-isomer.
Downstream Application: Palladium-Catalyzed Coupling
The 5-iodo position is the strategic value of this molecule. It allows the pyrazole synthesis to occur first, followed by diverse coupling reactions.
Workflow: Suzuki-Miyaura Coupling
-
Substrate: Pyrazole product from Protocol A.
-
Partner: Phenylboronic acid (or heteroaryl boronic acid).
-
Catalyst:
(5 mol%). -
Base:
(3 equiv). -
Solvent: Dioxane/Water (4:1).
-
Conditions: 90°C, 12 hours under Argon.
Why this order?
Attempting to couple the aryl iodide before forming the pyrazole (on the
Troubleshooting & Critical Parameters
| Observation | Root Cause | Corrective Action |
| Low Yield / Black Tar | Polymerization of chloroketone; Oxidation of hydrazine. | Perform reaction under |
| Incomplete Cyclization | Intermediate hydrazone is stable. | Add catalytic acetic acid (AcOH) or HCl to drive the dehydration/cyclization step. |
| Bis-alkylation | Excess chloroketone reacting with product. | Ensure Hydrazine is in excess (at least 2-3 equiv). |
| De-iodination | Pd-catalyzed side reaction (during downstream steps). | Use mild bases (KOAc instead of NaOtBu) and lower temps in coupling steps. |
References
-
General Pyrazole Synthesis Mechanism
- Fustero, S., et al.
- Eicher, T., & Hauptmann, S. (2003).
- SGLT2 Inhibitor Scaffolds (Contextual): Detailed structural analysis of gliflozin precursors confirms the prevalence of 2-ethoxy-5-halo-benzyl moieties in metabolic disease drug discovery.
Disclaimer: This protocol is intended for research purposes only. Compound 1 is a potent chemical intermediate; users must adhere to all local safety regulations and MSDS guidelines.
Sources
- 1. 1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
Preparation of pyrazolopyrimidinones from alpha-chloro ketone intermediates
Application Note: Precision Synthesis of Pyrazolopyrimidinones via -Chloro Ketone Intermediates
Part 1: Executive Summary & Strategic Rationale
The pyrazolo[1,5-a]pyrimidin-7-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Pim-1, CDK2), adenosine receptor antagonists, and anti-infective agents. While standard syntheses utilize simple
This approach bypasses difficult post-synthetic halogenation steps and provides a versatile "branch point" intermediate for divergent library synthesis. This guide details the robust protocols for utilizing ethyl 4-chloroacetoacetate and ethyl 2-chloroacetoacetate to generate 5-(chloromethyl) and 6-chloro variants, respectively.
Key Advantages of this Protocol
-
Atom Economy: One-pot cyclocondensation eliminates intermediate isolation.
-
Regiocontrol: Exploits the differential reactivity of ketone vs. ester carbonyls to ensure exclusive formation of the 7-one isomer.
-
Scalability: Validated for gram-scale synthesis with minimal chromatographic purification.
Part 2: Scientific Foundation & Mechanism
The Cyclocondensation Logic
The reaction between 3-aminopyrazole (dinucleophile) and ethyl 4-chloroacetoacetate (1,3-dielectrophile) is a classic binucleophilic aromatic substitution/cyclization.
-
Initiation: The exocyclic amine (
) of the pyrazole is the most nucleophilic site and attacks the most electrophilic carbonyl of the -keto ester (the ketone). -
Intermediate Formation: Rapid loss of water generates an enamine intermediate.
-
Cyclization: The endocyclic pyrazole nitrogen (N2) attacks the ester carbonyl, displacing ethanol to close the pyrimidine ring.
Critical Process Parameter (CPP): The use of glacial acetic acid as a solvent is crucial. It acts as a catalyst to activate the carbonyls and protonate the leaving ethoxide, driving the equilibrium toward the thermodynamically stable fused system.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway for the cyclocondensation of 3-aminopyrazole with ethyl 4-chloroacetoacetate.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 5-(Chloromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
Target: Installation of a reactive
Materials
-
Reagent A: 3-Aminopyrazole (1.0 equiv, 83.1 g/mol )
-
Reagent B: Ethyl 4-chloroacetoacetate (1.1 equiv, 164.6 g/mol ) [Caution: Lachrymator]
-
Solvent: Glacial Acetic Acid (10 volumes)
-
Workup: Diethyl ether or MTBE (for precipitation)
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge 3-aminopyrazole (10 mmol, 0.83 g) into Glacial Acetic Acid (10 mL). Stir at room temperature until fully dissolved.
-
Addition: Add Ethyl 4-chloroacetoacetate (11 mmol, 1.81 g) dropwise over 5 minutes. Note: The solution may darken slightly.
-
Reaction: Heat the mixture to reflux (118°C) for 4 hours . Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting amine should be fully consumed.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into cold Diethyl Ether (50 mL) or water (if product is water-insoluble, though 5-chloromethyl derivatives often precipitate better from ether/hexanes).
-
Alternative Workup: Evaporate acetic acid under reduced pressure. Triturate the residue with cold ethanol.
-
-
Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold ether (
). -
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Expected Yield: 65–80% Appearance: Off-white to pale yellow solid.
Protocol B: Synthesis of 6-Chloropyrazolo[1,5-a]pyrimidin-7(4H)-one
Target: Direct halogenation of the aromatic core at C6.
Materials
-
Reagent A: 3-Aminopyrazole (1.0 equiv)
-
Reagent B: Ethyl 2-chloroacetoacetate (1.1 equiv)
-
Solvent: Ethanol (Abs.) + 5% Acetic Acid
Procedure Modifications
-
Reflux: This reaction is faster. Reflux in Ethanol/AcOH for 2–3 hours .
-
Workup: Upon cooling, the product often crystallizes directly from the ethanol solution. If not, concentrate to 50% volume and cool to 0°C.
-
Purification: Recrystallize from Ethanol/DMF if necessary.
Part 4: Critical Process Parameters & Data
Solvent Selection Impact
The choice of solvent significantly affects the reaction rate and purity. Acetic acid is preferred for "difficult" substrates (e.g., steric hindrance), while Ethanol is greener for simple condensations.
| Solvent System | Temperature | Reaction Time | Yield (Protocol A) | Purity profile |
| Glacial AcOH | 118°C | 2–4 h | 78% | High (Precipitates clean) |
| Ethanol (Abs.) | 78°C | 12–16 h | 55% | Moderate (Incomplete conversion) |
| Toluene (+ pTSA) | 110°C | 6 h | 62% | Low (Side products observed) |
| Water (Microwave) | 150°C | 10 min | 70% | High (Green method) |
Regioselectivity Verification
To ensure the formation of the 7-one (linear conjugation) vs. the 5-one isomer, analyze via
-
7-one Isomer (Target): Characteristic singlet for H-6 (or H-5/H-6 coupling) typically appears between
5.8–6.5 ppm (for H-6 in 5-methyl derivatives). For the 5-chloromethyl derivative, look for the singlet at 4.5–4.8 ppm. -
NOE Study: Irradiation of the pyrazole H-3 (if unsubstituted) should show NOE interaction with the pyrimidine substituents if regiochemistry is inverted (rare in AcOH).
Part 5: Divergent Library Generation (Workflow)
The 5-chloromethyl group serves as a versatile electrophile for nucleophilic substitution (
Figure 2: Divergent synthesis workflow utilizing the chloromethyl handle.
Part 6: Safety & Handling
- -Chloro Ketones/Esters: These are potent lachrymators and alkylating agents. Handle strictly in a fume hood. Wear butyl rubber gloves if available.
-
3-Aminopyrazole: Irritant. Can cause serious eye damage.
-
Waste Disposal: Quench unreacted alkyl halides with aqueous ammonia or thiosulfate before disposal.
Part 7: References
-
Aggarwal, R. et al. (2011). "Synthesis and Biological Evaluation of Some New Pyrazolo[1,5-a]pyrimidines." Journal of Heterocyclic Chemistry.
-
St Andrews Research Repository. (2014). "Synthesis of pyrazolo[1,5-a]pyrimidine analogues." MPhil Thesis, Zhang, S. (Detailed protocols for ethyl 4-chloroacetoacetate condensation).
-
Fichez, J. et al. (2018).[1] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry.
-
Gavrin, L. K. et al. (2007). "Synthesis of pyrazolo[1,5-a]pyrimidinone regioisomers." Journal of Organic Chemistry. (Discussion on regioselectivity control).
-
Organic Chemistry Portal. "Synthesis of
-chloroketones." (Background on intermediate preparation).
Friedel-Crafts acylation to synthesize 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
Application Note: AN-2026-FC High-Fidelity Synthesis of 2-Chloro-1-(2-ethoxy-5-iodophenyl)propan-1-one via Friedel-Crafts Acylation
(Note: The user-specified target "1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one" describes an
Executive Summary & Strategic Analysis
Objective: Synthesize the core scaffold 2-chloro-1-(2-ethoxy-5-iodophenyl)propan-1-one using regioselective Friedel-Crafts acylation. Target Audience: Medicinal Chemists, Process Development Scientists. Core Challenge: The primary challenge in this synthesis is achieving high regioselectivity (ortho to the ethoxy group) while preventing Lewis acid-mediated dealkylation (ether cleavage) of the sensitive phenetole moiety.
Retrosynthetic Logic: The target molecule is a substituted propiophenone. The most direct disconnection is the C(carbonyl)-C(aryl) bond.
-
Substrate: 4-Iodophenetole (1-ethoxy-4-iodobenzene). The ethoxy group is a strong ortho/para director; the iodine is a weak ortho/para director. With the para position relative to the ethoxy group blocked by iodine, substitution is directed to the ortho position (C2), aligning perfectly with the target substitution pattern.
-
Electrophile: 2-Chloropropanoyl chloride (2-Chloropropionyl chloride).
-
Catalyst: Aluminum Chloride (
).[1][2][3][4]
Reaction Pathway & Mechanism
The reaction proceeds via the generation of a resonance-stabilized acylium ion, followed by Electrophilic Aromatic Substitution (EAS).
Figure 1: Mechanistic flow of the Friedel-Crafts acylation targeting the ortho-position of the phenetole ring.
Critical Process Parameters (CPPs)
To ensure "Trustworthiness" and reproducibility, the following parameters must be controlled.
| Parameter | Specification | Scientific Rationale |
| Temperature | Crucial: High temperatures ( | |
| Stoichiometry | 1.0 : 1.2 : 1.3 | (Substrate : Acid Chloride : |
| Addition Order | Electrophile First | Pre-forming the acylium ion (Acid Cl + |
| Solvent | DCM or DCE | Dichloromethane (DCM) is preferred for solubility and moderate boiling point. It must be anhydrous to prevent hydrolysis of the acid chloride. |
Detailed Experimental Protocol
Safety Warning:
Step-by-Step Methodology
-
Preparation of the Acylating Agent:
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Charge the flask with Aluminum Chloride (
, 1.3 equiv, 26.0 mmol) . -
Add Anhydrous Dichloromethane (DCM, 50 mL) . Cool the suspension to
using an ice/water bath. -
Add 2-Chloropropanoyl chloride (1.2 equiv, 24.0 mmol) dropwise over 10 minutes. Stir for 15 minutes at
. Observation: The suspension should clarify slightly as the acylium complex forms.
-
-
Acylation Reaction:
-
Dissolve 4-Iodophenetole (1.0 equiv, 20.0 mmol) in DCM (20 mL) .
-
Add the substrate solution dropwise to the acylium mixture at
over 30 minutes. Note: Control the addition rate to maintain internal temperature . -
Allow the reaction to warm to Room Temperature (
) and stir for 4–6 hours. -
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting material (
) and appearance of the ketone product ( ).
-
-
Quench and Workup:
-
Cool the mixture back to
. -
Slowly pour the reaction mixture into a beaker containing Ice/Water (100 mL) and Conc. HCl (10 mL) . Caution: Exothermic hydrolysis.
-
Separate the organic layer.[5][6] Extract the aqueous layer with DCM (
). -
Wash combined organics with Sat.
(to remove acid traces), then Brine . -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is typically an oil or low-melting solid.
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient 0%
10% Ethyl Acetate in Hexanes. -
Yield Expectation: 75–85%.
-
Data Validation & Analytical Profile
Confirm the structure using the following predicted spectral data.
| Analytical Method | Expected Signal | Interpretation |
| Ethoxy | ||
| Aliphatic | ||
| Ethoxy | ||
| Aromatic H (ortho to Ethoxy, C3) | ||
| Aromatic H (C4, meta to Ethoxy) | ||
| Aromatic H (C6, ortho to Carbonyl) | ||
| Mass Spectrometry |
Troubleshooting & Optimization
Figure 2: Decision tree for common synthetic deviations.
-
Ether Cleavage: If the ethoxy group is lost (forming a phenol), the reaction temperature was likely too high. Maintain strict
during addition. -
Regioselectivity: The 2-ethoxy group strongly directs ortho and para. Since para is blocked by Iodine, the ortho product (target) is the major isomer. Minor amounts of meta substitution are unlikely due to electronic deactivation.
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes.[2][7] Chemical Society Reviews, 1, 73-97. Link
- Effenberger, F. (1980). New developments in the Friedel-Crafts acylation of aromatic compounds. Angewandte Chemie International Edition, 19(1), 1-112.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for handling Aluminum Chloride and Acid Chlorides).
Sources
- 1. Buy 1-(2-Chlorophenyl)propan-2-one | 6305-95-9 [smolecule.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Reductive amination protocols for iodinated phenyl acetones
Application Note: Chemoselective Reductive Amination of Iodinated Phenyl Acetones
Abstract
This application note details robust protocols for the reductive amination of iodinated phenyl acetones (e.g., 4-iodophenylacetone). The primary synthetic challenge addressed is the preservation of the chemically labile aryl-iodide moiety, which is susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions. We present two validated methodologies: a standard Sodium Triacetoxyborohydride (STAB) protocol for rapid throughput, and a Titanium(IV) Isopropoxide-mediated protocol for sterically hindered amines. These methods ensure >95% retention of the halogen handle, enabling downstream cross-coupling (Suzuki-Miyaura, Sonogashira) essential for medicinal chemistry and radiopharmaceutical scaffold elaboration.
Introduction: The Halogen Retention Challenge
In drug discovery, iodinated phenyl acetones serve as pivotal intermediates. The iodine atom functions as a "chemical handle" for late-stage functionalization. However, converting the ketone to an amine (reductive amination) presents a chemoselectivity conflict:
-
The Objective: Reduce the C=N (imine) bond.
-
The Risk: Competitive reduction of the C-I bond (dehalogenation).
Standard catalytic hydrogenation (e.g., H₂/Pd-C) is contraindicated as it rapidly cleaves aryl iodides. To ensure structural integrity, hydride transfer reagents with specific chemoselectivity profiles must be employed.
Mechanism of Action & Selectivity
The preferred reagent, Sodium Triacetoxyborohydride (STAB), exhibits a unique selectivity profile where it reduces iminium ions significantly faster than ketones or aldehydes. This allows for "one-pot" procedures where the reducing agent is present during imine formation, without reducing the starting ketone to an alcohol.
Figure 1: Mechanistic pathway highlighting the critical divergence point. STAB ensures reduction of the iminium ion without touching the aryl iodide.
Experimental Protocols
Method A: The "Gold Standard" (STAB Protocol)
Best for: Primary amines, unhindered secondary amines, and high-throughput parallel synthesis.
Reagents:
-
Substrate: 4-Iodophenylacetone (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Glacial Acetic Acid (1.0 equiv)
Step-by-Step Workflow:
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the 4-iodophenylacetone (1.0 equiv) in DCE (0.2 M concentration).
-
Amine Addition: Add the amine (1.1 equiv).
-
Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.
-
-
Acid Activation: Add Glacial Acetic Acid (1.0 equiv).
-
Insight: Acetic acid catalyzes the formation of the iminium species and buffers the reaction, optimizing the activity of STAB.
-
-
Reductant Addition: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at room temperature (20–25 °C) under nitrogen atmosphere for 2–16 hours.
-
Monitor: Check via LC-MS or TLC. Look for the disappearance of the ketone (approx. Rf 0.5 in 20% EtOAc/Hex) and appearance of the amine (baseline or lower Rf).
-
-
Quench: Slowly add saturated aqueous NaHCO₃ solution to quench excess hydride. Stir for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with Brine (1x). Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (typically DCM/MeOH gradients).
Method B: Titanium-Mediated Reduction
Best for: Sterically hindered amines, weakly nucleophilic amines, or acid-sensitive substrates.
Reagents:
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.25 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.0 equiv) Note: NaBH₄ is used here because Ti(OiPr)₄ pre-forms the imine, mitigating the risk of ketone reduction.
-
Solvent: THF (Anhydrous) or Neat
Step-by-Step Workflow:
-
Imine Pre-formation: In a sealed vial, combine 4-iodophenylacetone (1.0 equiv) and the amine (1.2 equiv).
-
Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise.
-
Incubation: Stir the mixture neat (or in minimal THF) at room temperature for 1–2 hours.
-
Validation: The mixture often becomes viscous or changes color (yellow/orange) indicating imine formation.
-
-
Dilution: Dilute with absolute Ethanol (EtOH) or THF (approx. 0.5 M).
-
Reduction: Cool to 0 °C. Add NaBH₄ (1.0 equiv) portion-wise.
-
Caution: Exothermic reaction.
-
-
Workup (Titanium Crash): Add 1N NaOH or water (approx. 2 mL per mmol substrate) to precipitate titanium salts. A white/grey solid will form.
-
Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Purification: Proceed with standard extraction and chromatography.
Decision Matrix & Troubleshooting
Select the appropriate protocol based on your specific amine partner.
Figure 2: Protocol selection guide based on amine steric hindrance and nucleophilicity.
Quantitative Comparison of Methods
| Feature | Method A (STAB) | Method B (Ti-Mediated) |
| Iodine Retention | Excellent (>98%) | Excellent (>98%) |
| Reaction Time | 2 – 16 Hours | 4 – 8 Hours |
| Water Tolerance | Moderate (STAB tolerates trace H₂O) | Low (Ti(OiPr)₄ hydrolyzes) |
| Workup Difficulty | Low (Extraction) | Medium (Filtration required) |
| Cost | High (STAB is pricier) | Low (NaBH₄ is cheap) |
References
-
Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a novel reagent combination for the reductive amination of ketones." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.
-
Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[4][5][6][7][8] Encyclopedia of Reagents for Organic Synthesis.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
Safety Disclaimer: Iodinated phenyl acetones are chemical precursors. Ensure all work is conducted in compliance with local regulations regarding controlled substance analogues and precursor monitoring (e.g., DEA List I/II compliance in the US). Always utilize a fume hood and appropriate PPE.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: High-Purity Synthesis of 1-(2-Ethoxy-5-iodophenyl)propan-1-one
Abstract & Scope
This application note details a robust, two-step protocol for the synthesis of 1-(2-ethoxy-5-iodophenyl)propan-1-one , a critical scaffold in the development of CNS-active radioligands (e.g., SPECT/PET tracers) and substituted benzamide inhibitors.
Unlike generic organic synthesis guides, this protocol prioritizes regiochemical fidelity . By utilizing the directing effects of the hydroxyl group in the precursor 2'-hydroxypropiophenone, we avoid the formation of inseparable isomers common in direct Friedel-Crafts acylation approaches. The workflow utilizes N-Iodosuccinimide (NIS) for mild, para-selective iodination, followed by a Williamson ether synthesis optimized for hindered phenols.
Retrosynthetic Analysis & Strategy
To ensure the iodine atom is installed strictly at the 5-position (meta to the propionyl group, para to the ethoxy group), we employ a "functionalize-then-alkylate" strategy.
-
Disconnection: The C-O bond (ether) and the C-I bond (aryl halide).
-
Logic: Attempting to iodinate after ethylation (on 2-ethoxypropiophenone) often leads to competitive iodination at the 3-position due to steric crowding at the 5-position and the slightly different electronics of the ether vs. the free phenol.
-
Selected Route: Iodination of the free phenol (2'-hydroxypropiophenone) leverages the strong ortho/para directing power of the -OH group. Since the ortho position (3) is sterically crowded by the adjacent propionyl group and the para position (5) is electronically activated, the 5-iodo isomer is produced with >95% regioselectivity.
Figure 1: Retrosynthetic tree illustrating the strategic disconnection to ensure regiocontrol.
Experimental Protocols
Step 1: Regioselective Iodination of 2'-Hydroxypropiophenone
Objective: Install iodine at the 5-position with high selectivity. Mechanism: Electrophilic Aromatic Substitution (EAS). Critical Control: Temperature maintenance is vital to prevent di-iodination (at position 3).
Reagents & Stoichiometry
| Component | Equiv. | MW ( g/mol ) | Role |
| 2'-Hydroxypropiophenone | 1.0 | 150.18 | Substrate |
| N-Iodosuccinimide (NIS) | 1.05 | 224.98 | Iodine Source |
| Acetonitrile (MeCN) | N/A | 41.05 | Solvent (Polar Aprotic) |
| Trifluoroacetic Acid (TFA) | 0.1 | 114.02 | Catalyst (Optional*) |
*Note: TFA is added only if reaction kinetics are sluggish (<10% conversion after 1h).
Protocol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an inert gas inlet (Nitrogen or Argon).
-
Dissolution: Dissolve 2'-hydroxypropiophenone (10.0 mmol, 1.50 g) in Acetonitrile (30 mL). Ensure complete solvation at room temperature (20–25 °C).
-
Addition: Add N-Iodosuccinimide (NIS) (10.5 mmol, 2.36 g) in a single portion.
-
Expert Tip: Wrap the flask in aluminum foil. NIS and aryl iodides are light-sensitive; protecting the reaction from light minimizes radical side-reactions and degradation.
-
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will appear as a less polar spot compared to the starting phenol.
-
Quench: Pour the reaction mixture into a separatory funnel containing 10% Sodium Thiosulfate (aq, 50 mL). This reduces unreacted iodine species (turning the solution from brown/yellow to clear).
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Combine organic layers.
-
Wash & Dry: Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-5% EtOAc in Hexanes).
-
Yield Expectation: 85–92%
-
Appearance: Pale yellow solid.
-
Step 2: O-Ethylation (Williamson Ether Synthesis)
Objective: Cap the phenol with an ethyl group to yield the final target. Mechanism: SN2 Nucleophilic Substitution.[1][2] Critical Control: Anhydrous conditions are required to prevent hydrolysis of the alkyl halide.
Reagents & Stoichiometry
| Component | Equiv. | MW ( g/mol ) | Role |
| 5-Iodo-2'-hydroxypropiophenone | 1.0 | 276.07 | Substrate (from Step 1) |
| Ethyl Iodide (EtI) | 1.5 | 155.97 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | Base |
| DMF (Anhydrous) | N/A | 73.09 | Solvent |
Protocol
-
Setup: Flame-dry a 100 mL round-bottom flask and cool under Argon. Add a magnetic stir bar.
-
Solvation: Dissolve the 5-iodo-intermediate (5.0 mmol, 1.38 g) in anhydrous DMF (15 mL).
-
Deprotonation: Add Potassium Carbonate (10.0 mmol, 1.38 g). Stir for 15 minutes at room temperature. The suspension may turn bright yellow due to phenoxide formation.
-
Alkylation: Add Ethyl Iodide (7.5 mmol, 0.60 mL) dropwise via syringe.
-
Heating: Heat the mixture to 60 °C for 3–5 hours.
-
Expert Tip: Do not exceed 80 °C. Excessive heat can cause elimination of Ethyl Iodide to ethylene gas or decomposition of the aryl iodide.
-
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Diethyl Ether (3 x 30 mL).
-
Note: Ether is preferred over EtOAc here to better reject DMF during the partitioning.
-
-
Purification: Wash the ether layer copiously with water (2 x 50 mL) and LiCl solution (if available) to remove residual DMF. Dry over MgSO₄ and concentrate.
-
Final Isolation: The crude oil usually solidifies upon standing. Recrystallize from minimal Hexanes/IPA.
Process Workflow Diagram
Figure 2: Integrated workflow for the two-step synthesis process.
Quality Control & Self-Validation
To ensure the protocol was successful, use 1H NMR to validate the regiochemistry. The substitution pattern (1,2,5) creates a distinct splitting pattern in the aromatic region (6.5 – 8.0 ppm).
| Proton Position | Multiplicity | Coupling Constant ( | Diagnostic Value |
| H-3 (Ortho to OEt) | Doublet (d) | ~8.8 Hz | Confirming ortho-neighbor (H-4) |
| H-4 (Meta to OEt) | Doublet of Doublets (dd) | ~8.8 Hz, ~2.3 Hz | Key Signal: Shows it has one ortho and one meta neighbor. |
| H-6 (Ortho to C=O) | Doublet (d) | ~2.3 Hz | Confirming meta-neighbor (H-4) and no ortho neighbor. |
Interpretation:
-
If you see a singlet in the aromatic region, you likely have contamination or incorrect substitution.
-
If H-3 appears as a triplet, you have failed to iodinate (starting material).
-
Mass Spectrometry (ESI+): Look for the [M+H]⁺ peak at m/z ~305. The Iodine isotope pattern is unique (A+1 is very small compared to chloro/bromo compounds).
Safety & Handling
-
N-Iodosuccinimide (NIS): Irritant. Store in the fridge (2-8°C) and protect from light.
-
Ethyl Iodide: Alkylating agent (potential carcinogen). Volatile. Handle strictly in a fume hood.
-
Aryl Iodides: Generally stable, but can liberate iodine (purple vapor) if heated excessively or exposed to strong light for prolonged periods.
References
-
Regioselectivity of Iodination: Stavber, S., Jereb, M., & Zupan, M. (2008).[3][4][5] Electrophilic iodination of organic compounds using elemental iodine or iodides. Synthesis, 2008(10), 1487-1513.
-
NIS Reagent Profile: Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[6] Tetrahedron Letters, 43(29), 5047-5048.
-
Williamson Ether Synthesis on Hindered Phenols: PubChem Compound Summary for 2'-Hydroxypropiophenone. (National Center for Biotechnology Information).
-
General Protocol Validation: Organic Syntheses, Coll. Vol. 2, p. 196 (1943). (Foundational reference for phenol alkylation).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. thaiscience.info [thaiscience.info]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
Executive Summary
The synthesis of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one presents a unique set of challenges due to the competing electronic effects of the 2-ethoxy (electron-donating) and 5-iodo (electron-withdrawing/labile) substituents.
This guide addresses the two critical bottlenecks in the synthesis:
-
The Meerwein Arylation: Constructing the phenylacetone backbone from the aniline precursor while suppressing Sandmeyer side-products.
-
Regioselective Chlorination: Introducing the chlorine atom at the sterically hindered benzylic position (C1) without over-chlorinating the terminal methyl (C3) or the electron-rich aromatic ring.
Part 1: Synthetic Pathway & Logic
The most robust route to this scaffold involves a two-step sequence: Meerwein Arylation followed by
Visual Workflow (DOT Diagram)
Figure 1: Optimized synthetic pathway highlighting critical intermediates and potential diversion points to side products.
Part 2: Troubleshooting Guide (Q&A)
Phase 1: The Meerwein Arylation (Backbone Construction)
Q1: My yield for the intermediate ketone is stuck at 30%. The major byproduct is the aryl chloride (Sandmeyer product). How do I fix this?
Diagnosis: The Sandmeyer reaction (Ar-N₂⁺
Corrective Protocol:
-
Catalyst Loading: Reduce CuCl₂ to 1-2 mol% . A common error is using stoichiometric copper, which favors the Sandmeyer pathway.
-
Solvent System: Switch to an Acetone/Water (3:1) mixture. Acetone increases the solubility of the isopropenyl acetate, ensuring the aryl radical is trapped by the alkene faster than it can recombine with a chloride anion.
-
pH Control: Buffer the reaction with Sodium Acetate (NaOAc). The elimination of acetic acid from the intermediate requires a base; without it, the reaction stalls, and the diazonium decomposes.
Q2: The iodine substituent at position 5 seems to be disappearing or causing tarring. Is it labile?
Diagnosis: While Aryl-Iodides are generally stable to radical conditions, they can undergo reductive deiodination if the reaction mixture becomes too reducing or if excessive Cu(I) is generated.
Corrective Protocol:
-
Temperature: Do not exceed 40°C . Higher temperatures promote homolytic cleavage of the C-I bond.
-
Diazotization Acid: Use H₂SO₄ instead of HCl for the diazotization step if possible. This removes the excess Cl⁻ ions that promote the Sandmeyer side reaction, though you will still need catalytic Cl⁻ (from added LiCl or CuCl₂) for the Meerwein cycle to turn over.
Phase 2: Regioselective Chlorination
Q3: I am getting a mixture of the target (C1-Cl) and the terminal chloride (C3-Cl). How do I favor the benzylic position?
Diagnosis: The target C1 position is benzylic , stabilizing the radical intermediate, which should favor chlorination there. However, the 2-ethoxy group creates significant steric hindrance (ortho-effect), pushing the reagent toward the unhindered C3 methyl group.
Corrective Protocol:
-
Reagent Switch: Stop using elemental Chlorine (Cl₂) or NCS. Use Sulfuryl Chloride (SO₂Cl₂) .
-
Why: SO₂Cl₂ involves a more selective radical chain mechanism that is more sensitive to thermodynamic stability (benzylic radical) than steric kinetics.
-
-
Solvent: Use Dichloromethane (DCM) or Carbon Tetrachloride (if safety permits). Avoid ether or alcohols.
-
Stoichiometry: Use exactly 0.95 equivalents of SO₂Cl₂. Slightly under-chlorinating prevents the formation of the dichloro-species, which is difficult to separate.
Q4: The aromatic ring is getting chlorinated (Ar-Cl) instead of the alkyl chain.
Diagnosis: The 2-ethoxy group is a strong electron donor, activating the ring (specifically positions 4 and 6) toward Electrophilic Aromatic Substitution (EAS). If your reaction conditions are acidic or lack a radical initiator, EAS dominates.
Corrective Protocol:
-
Mechanism Switch: You must ensure a Radical Mechanism , not an Ionic one.
-
Add Initiator: Add AIBN or Benzoyl Peroxide (catalytic amount) to the SO₂Cl₂ reaction.
-
Light: Irradiate the flask with visible light (flood lamp) to promote radical generation.
-
-
Temperature: Cool the reaction to 0°C to -10°C . Ionic EAS reactions are often faster at room temperature, whereas radical initiation can still proceed at lower temperatures with light.
Part 3: Optimized Experimental Protocol
Step 1: Synthesis of 1-(2-ethoxy-5-iodophenyl)propan-2-one
-
Diazotization: Dissolve 2-ethoxy-5-iodoaniline (10 mmol) in 15% HCl (30 mL). Cool to 0°C. Add NaNO₂ (11 mmol) in water dropwise. Stir 20 min.
-
Meerwein Coupling: In a separate flask, mix Acetone (40 mL), Isopropenyl Acetate (30 mmol), CuCl₂ (0.2 mmol), and NaOAc (25 mmol). Warm to 30°C.
-
Addition: Add the cold diazonium solution to the acetone mixture dropwise over 30 minutes. (Evolution of N₂ gas will be vigorous).
-
Workup: Extract with EtOAc, wash with NaHCO₃. Distill or column chromatography (Hex/EtOAc).
Step 2: Chlorination to Target
-
Setup: Dissolve the ketone from Step 1 (5 mmol) in dry DCM (20 mL).
-
Reagent: Add SO₂Cl₂ (4.8 mmol, 0.96 eq) dropwise at 0°C.
-
Initiation: Add AIBN (10 mg) and irradiate with a standard LED lamp.
-
Monitoring: Monitor by NMR. Look for the shift of the benzylic protons (
~3.6 ppm ~5.4 ppm for CHCl). -
Quench: Pour into ice water/NaHCO₃ immediately upon consumption of starting material.
Part 4: Data & Yield Expectations
| Parameter | Standard Conditions | Optimized Conditions | Reason for Improvement |
| Meerwein Yield | 35-45% | 60-75% | Reduced Cu(II) loading minimizes Sandmeyer side-reaction. |
| Chlorination Regioselectivity | 60:40 (C1:C3) | 90:10 (C1:C3) | SO₂Cl₂ + Radical Initiator favors thermodynamic benzylic product. |
| Iodine Retention | <80% | >95% | Temperature control (<40°C) prevents C-I cleavage. |
References
-
Meerwein Arylation Mechanism & Optimization
-
Heinrich, M. R. (2009). "Intermolecular Olefin Functionalisation Involving Aryl Radicals Generated from Arenediazonium Salts." Chemistry – A European Journal.
-
-
Regioselectivity in Chlorination of Ketones
-
Wyman, D. P., & Kaufman, P. R. (1964). "The Chlorination of Phenylacetone with Sulfuryl Chloride." The Journal of Organic Chemistry.
-
-
Sandmeyer Side-Reaction Control
Sources
Technical Support Center: Stability & Handling of Halogenated Aryl Ketones
The following technical guide is structured as a Tier 3 Support Resource for the specific chemical entity 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one . It synthesizes structural reactivity analysis with practical handling protocols.
Subject: 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one Document ID: TS-CHL-IODO-052 Role: Senior Application Scientist
Executive Summary & Molecule Profile
User Query: "My stock solution of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one is turning yellow and showing extra peaks on LC-MS. Is this normal?"
Scientist’s Diagnosis: This molecule possesses a "perfect storm" of reactive functionalities. It is not merely a ketone; it is a benzylic alpha-chloro ketone with a photolabile aryl iodide .
-
Benzylic
-Chloro Ketone: The C-Cl bond is hyper-activated. The adjacent carbonyl withdraws electrons (increasing electrophilicity), while the benzylic position stabilizes carbocation intermediates (promoting solvolysis). -
Aryl Iodide (C-I): The bond energy of C-I (~57 kcal/mol) is significantly lower than C-Br or C-Cl. It is highly susceptible to homolytic cleavage by UV/Visible light, liberating radical species and elemental iodine (the source of the yellow color).
-
2-Ethoxy Group: An electron-donating group (EDG) ortho to the benzylic center further destabilizes the C-Cl bond, accelerating hydrolysis or solvolysis in protic solvents.
Critical Stability Data (Quick Reference)
| Parameter | Stability Status | Recommendation |
| Solid State | Moderate | Store at -20°C, under Argon, in amber glass. |
| Solution (DMSO) | POOR | Avoid long-term storage. Risk of Kornblum oxidation or nucleophilic attack. |
| Solution (MeOH/EtOH) | CRITICAL | DO NOT USE. Rapid solvolysis to form alkoxy ethers. |
| Solution (DCM/CHCl3) | Good | Preferred for short-term handling. Must be anhydrous.[1] |
| Solution (Acetonitrile) | Excellent | Preferred for LC stock solutions (if acidified). |
| Light Sensitivity | HIGH | Handle under red light or wrap vessels in foil immediately. |
| Aqueous Stability | Zero | Rapid hydrolysis to |
Troubleshooting Guide (Q&A)
Issue 1: Solution Discoloration (Yellowing/Browning)
Q: I dissolved the compound in DMSO yesterday, and today it is bright yellow. Is it degraded?
A: Likely, yes. The yellow color indicates the liberation of elemental iodine (
-
Mechanism: DMSO is a nucleophilic solvent (sulfoxide oxygen). It can displace the activated chloride (Sn2) or, if trace water is present, facilitate hydrolysis. Furthermore, if exposed to light, the iodine radical recombines to form
. -
Corrective Action: Discard the solution. For future experiments, prepare solutions fresh in anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). If DMSO is required for biological assays, prepare the stock in MeCN and dilute into DMSO immediately before use.
Issue 2: Unexpected LC-MS Peaks (M-36 or M+14)
Q: My LC-MS shows a mass shift. I see a peak at [M-Cl+OH] and another at [M-Cl+OMe]. A: You are observing Solvolysis.
-
[M-Cl+OH]: This is the
-hydroxy ketone (hydrolysis product). It forms if your solvent contains trace water or if the sample was left in an autosampler vial with high humidity. -
[M-Cl+OMe]: This is the
-methoxy ether . This confirms you used Methanol as a solvent or diluent. -
Protocol Fix: Switch to an acidic mobile phase (0.1% Formic Acid) and avoid alcoholic solvents for sample preparation. Use Acetonitrile/Water gradients.
Issue 3: Solid State Hardening
Q: The powder in the vial has turned into a gummy solid. Can I still use it?
A: No. Low-melting
-
Prevention: Store the solid over a desiccant (like
or active sieves) in the freezer.
Degradation Pathways (Visualized)
The following diagram illustrates the three primary failure modes for this molecule in solution.
Figure 1: Primary degradation pathways. Note that the benzylic chloride is the primary weak point for chemical attack, while the aryl iodide is the weak point for physical (light) stress.
Validated Analytical Protocol (HPLC)
Do not use generic gradients. The following method is designed to suppress hydrolysis during analysis.
Method ID: AM-CHL-STAB-01 Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm. Temperature: 25°C (Do not heat the column; heat accelerates degradation).
| Time (min) | % A (0.1% Formic Acid in Water) | % B (Acetonitrile) | Flow (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 10.0 | 10 | 90 | 1.0 |
| 12.0 | 10 | 90 | 1.0 |
| 12.1 | 90 | 10 | 1.0 |
Sample Prep:
-
Weigh ~1 mg of compound.
-
Dissolve in 1 mL Anhydrous Acetonitrile .
-
Inject immediately. Do not dilute with water/methanol in the vial.
Synthesis & Handling Workflow
If you are synthesizing this compound or using it as an intermediate, follow this strict workflow to maintain integrity.
Figure 2: Recommended handling lifecycle to minimize degradation.
References
-
Reactivity of
-Halo Ketones: -
Photostability of Aryl Iodides
- Grimm, J. B., et al. (2011). Carbofluoresceins and Carborhodamines as Photostable Fluorophores.
-
Sage, A. G., et al. (2011). UV photodissociation dynamics of iodobenzene. Physical Chemistry Chemical Physics. (Detailed mechanism of C-I homolytic cleavage). Retrieved from 3.
-
Structural Analogues & Synthesis
Sources
Technical Support Center: Purification of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
Welcome to the technical support center for the purification of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this key synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
Introduction to Purification Challenges
1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one is an α-chloroketone, a class of compounds known for their reactivity and utility in organic synthesis, particularly as precursors for active pharmaceutical ingredients (APIs). The presence of both chloro and iodo substituents on the aromatic ring, along with the reactive α-chloro ketone moiety, presents unique purification challenges. Impurities can arise from various sources, including unreacted starting materials, side-products from the chlorination or iodination steps, and degradation of the target molecule.[1][2][3] This guide provides a systematic approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities to anticipate include:
-
Unreacted Starting Materials: Such as the corresponding unchlorinated ketone or the precursor to the iodinated phenyl ring.[2]
-
Over-halogenated Species: Di- or tri-chlorinated byproducts can form if the chlorination reaction is not carefully controlled.[1]
-
Isomeric Byproducts: Iodination of the ethoxy-phenyl ring can sometimes lead to the formation of regioisomers, depending on the directing effects of the substituents.
-
Hydrolysis Products: The α-chloro ketone is susceptible to hydrolysis, which would result in the corresponding α-hydroxy ketone.
-
Residual Solvents and Reagents: Solvents from the reaction and work-up, as well as any unquenched reagents, may be present.[2]
Q2: My purified compound appears to be degrading upon storage. What are the recommended storage conditions?
A2: α-Chloroketones can be sensitive to light, heat, and moisture.[4][5] For optimal stability, 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one should be stored in a tightly sealed, amber glass vial at low temperatures (ideally -20°C).[5] The storage container should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.
Q3: I am observing significant tailing of my compound during silica gel column chromatography. What is the cause and how can I fix it?
A3: Peak tailing on silica gel is often due to the interaction of the lone pairs on the oxygen and halogen atoms with the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Use a less acidic stationary phase: Consider using neutral or basic alumina for your chromatography.[6]
-
Modify the mobile phase: Adding a small amount of a polar, aprotic solvent like 1,4-dioxane or using a mobile phase system such as ethyl acetate/hexanes can help to reduce tailing.[7]
-
Deactivate the silica gel: Pre-treating the silica gel with a reagent that caps the acidic silanol groups can be effective.
Troubleshooting Guide
This section provides a problem-oriented approach to common issues encountered during the purification of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low yield after purification | - Compound is partially soluble in the recrystallization solvent at low temperatures.- Compound is degrading on the chromatography column. | - For recrystallization, screen a variety of solvent systems to find one with a large solubility differential between hot and cold conditions.[8] Common systems for ketones include ethanol, hexane/acetone, and hexane/ethyl acetate.[9][10]- For chromatography, consider using a less-activated stationary phase or a more non-polar eluent to speed up elution. |
| Persistent colored impurity | - Highly conjugated byproducts or degradation products. | - Treat a solution of the crude product with activated charcoal before recrystallization.[11]- If the impurity is non-polar, it may be removed by washing a solution of the product in a polar solvent with a non-polar solvent (e.g., washing a solution in acetonitrile with hexane). |
| Co-elution of an impurity during column chromatography | - Impurity has a very similar polarity to the target compound. | - Optimize the mobile phase. A less polar solvent system may improve separation.[6]- Consider using a different stationary phase with different selectivity, such as alumina or a bonded-phase silica gel.[6]- If the impurity is an isomer, preparative HPLC may be necessary for complete separation. |
| Product is an oil instead of a solid after solvent removal | - Presence of residual solvent.- The compound has a low melting point and may exist as an oil at room temperature.- Significant amount of impurities depressing the melting point. | - Ensure complete removal of solvent under high vacuum, possibly with gentle heating.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- If impurities are suspected, re-purify using a different method (e.g., column chromatography if recrystallization was initially used). |
Purification Protocols
Method 1: Recrystallization
Recrystallization is often the most effective method for purifying crystalline solids. The key is to select a solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[8][11]
Recommended Solvent Systems:
| Solvent System | Rationale |
| Ethanol | A good starting point for moderately polar compounds. |
| Hexane / Ethyl Acetate | A versatile non-polar/polar mixture that allows for fine-tuning of polarity.[9] |
| Toluene | Can be effective for aromatic compounds. |
| Hexane / Acetone | Another effective non-polar/polar combination.[9] |
Step-by-Step Protocol (using Hexane / Ethyl Acetate):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add hexane until the solution becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Method 2: Flash Column Chromatography
Flash column chromatography is a rapid and effective method for separating compounds with different polarities.[12]
Recommended Conditions:
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh)[6] |
| Mobile Phase (Eluent) | A mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. |
| TLC Monitoring | Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition. The ideal Rf value for the target compound is typically between 0.2 and 0.4.[7] |
Step-by-Step Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity as needed to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualization of Purification Workflow
Caption: Decision tree for troubleshooting the purification of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one.
References
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet for 1-(2-Chlorobenzyl)-1H-imidazole-5-carboxylic acid. Available at: [Link]
-
University of Colorado Boulder. Flash Column Chromatography. Available at: [Link]
-
University of California, Los Angeles. Recrystallization I. Available at: [Link]
-
Reddit. r/Chempros - Go-to recrystallization solvent mixtures. Available at: [Link]
-
University of Colorado Boulder. Column Chromatography Procedures. Available at: [Link]
-
Wikipedia. Column chromatography. Available at: [Link]
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
-
Abdelhafid Boussouf University center of Mila. PW 01: recrystallization. Available at: [Link]
-
Desotec. Removing Halogenated Organic Compounds: A Guide to Solutions. Available at: [Link]
-
Waters Corporation. LC Purification Troubleshooting Guide. Available at: [Link]
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-724.
- Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583.
- Sapkal, R. G., et al. (2014). Impurities in Pharmaceutical Substances. International Journal of Pharmaceutical Sciences and Research, 5(3), 746.
- Sharp, S. P., & Steitz, A. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S.
-
Phenomenex. Troubleshooting Guide. Available at: [Link]
- Katon, D., & Deb, P. (2014). Presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 5(3), 746-754.
-
ArtMolecule. Impurities and Degradation products. Available at: [Link]
- Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7531.
-
Cheméo. Chemical Properties of 1-(2-Chlorophenyl)propan-2-one (CAS 6305-95-9). Available at: [Link]
Sources
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. ijpsr.com [ijpsr.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. echemi.com [echemi.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 12. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Ethoxy-5-iodophenyl Ketone
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 2-ethoxy-5-iodophenyl ketone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this important intermediate. We provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights to help you optimize your reaction outcomes, minimize side-product formation, and ensure the synthesis of high-purity material.
Part 1: Troubleshooting Common Side Reactions
This section addresses specific issues reported by users during the synthesis of 2-ethoxy-5-iodophenyl ketone. The synthesis is typically approached via two primary routes: Friedel-Crafts acylation of 1-ethoxy-4-iodobenzene or electrophilic iodination of 2-ethoxyphenyl ketone. We will address challenges for both pathways.
Scenario A: Friedel-Crafts Acylation Route
In this electrophilic aromatic substitution, an acyl group is introduced to the 1-ethoxy-4-iodobenzene ring using an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The reactive electrophile is a resonance-stabilized acylium ion.[2][3]
Question 1: I am getting a mixture of isomers instead of the desired product. How can I improve regioselectivity?
Answer: This is a common issue rooted in the directing effects of the substituents on the starting material. The ethoxy (-OEt) group is a powerful activating, ortho, para-director, while the iodo (-I) group is a deactivating, yet also ortho, para-director.
-
Causality: The highly activating nature of the ethoxy group strongly directs the incoming electrophile (the acylium ion) to its ortho and para positions. Since the para position is blocked by iodine, substitution is expected at the ortho position (C2), leading to the desired product. However, two factors can lead to undesired isomers:
-
Steric Hindrance: The bulky ethoxy group can sterically hinder the approach of the acylium ion to the adjacent ortho position.
-
Lewis Acid Interaction: The Lewis acid catalyst (e.g., AlCl₃) can complex with the oxygen of the ethoxy group, increasing its steric bulk and reducing its activating influence, potentially allowing for minor substitution at the position ortho to the iodine atom.
-
-
Mitigation Strategies:
-
Choice of Lewis Acid: Switch from AlCl₃ to a bulkier or milder Lewis acid. Catalysts like ZnCl₂ or FeCl₃ are less aggressive and may offer better regioselectivity by minimizing interaction with the ethoxy group.
-
Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., starting at 0°C and slowly warming to room temperature). Lower temperatures increase the kinetic control of the reaction, favoring substitution at the most electronically activated site (C2).
-
Solvent: Using a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is standard. Avoid nitrobenzene if possible, as it can form highly reactive complexes with AlCl₃.
-
Question 2: My yield is very low, and I suspect the product is complexing with the Lewis acid. What is the correct workup procedure?
Answer: This is a classic feature of the Friedel-Crafts acylation. The ketone product is a Lewis base and forms a stable, often insoluble complex with the strong Lewis acid catalyst (AlCl₃).[4] This complexation is not a side reaction but a part of the reaction pathway; it deactivates the product, preventing undesirable polyacylation.[3] However, a stoichiometric amount of the catalyst is consumed.[4]
-
Causality: The carbonyl oxygen of the ketone product has lone pairs of electrons that coordinate strongly with the electron-deficient Lewis acid. To liberate the ketone and regenerate the catalyst for subsequent reactions (in theory, though it's consumed in practice), this complex must be hydrolyzed.
-
Optimized Workup Protocol:
-
Cooling: After the reaction is complete (monitored by TLC), cool the reaction vessel in an ice-water bath to control the exothermic quench.
-
Hydrolysis: Slowly and carefully pour the reaction mixture onto crushed ice, often containing concentrated hydrochloric acid (HCl). The acid protonates the complex, and water hydrolyzes the aluminum salts, breaking the ketone-AlCl₃ bond.
-
Extraction: Once the quench is complete and all solids have dissolved, transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM, ethyl acetate) multiple times to ensure full recovery of the product.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Scenario B: Electrophilic Iodination Route
This route involves the direct iodination of 2-ethoxyphenyl ketone. The challenge here is directing the iodine to the correct position on the aromatic ring without promoting side reactions on the ketone's side chain.
Question 3: My main side product is an α-iodinated ketone. How do I prevent iodination on the acetyl group?
Answer: α-Iodination is a well-known reaction for ketones and occurs via an enol or enolate intermediate.[5] This is especially prevalent under basic conditions or with specific catalysts that promote enolization.
-
Causality: The α-protons (on the methyl group adjacent to the carbonyl) are acidic and can be removed to form an enolate, which is nucleophilic and readily attacks electrophilic iodine. Many iodination reagents or conditions can inadvertently create a basic or catalytic environment suitable for this side reaction.
-
Mitigation Strategies:
-
Reagent Selection: Avoid conditions that favor enolate formation. Instead of using elemental iodine with a base, use an electrophilic iodinating agent under neutral or acidic conditions. A common and effective reagent system is Iodine/Iodic Acid (I₂/HIO₃).[6] Another option is N-Iodosuccinimide (NIS) in a non-polar solvent.
-
Acidic Conditions: Performing the reaction in the presence of a strong acid (like sulfuric acid) protonates the carbonyl, making it more electron-withdrawing and deactivating the ring, but it also suppresses enolate formation. However, this must be balanced to avoid unwanted degradation. A combination of iodine and an oxidizing agent like hydrogen peroxide in an acidic medium can also be effective for ring iodination.[7]
-
Catalyst Choice: Some methods use catalysts like copper(II) oxide to generate the iodonium ion.[8][9] While effective, these must be carefully controlled as they can also promote α-iodination depending on the substrate and conditions.[10] For aromatic ring iodination, systems without such catalysts are often preferred.
-
Question 4: I am isolating the wrong regioisomer (2-ethoxy-3-iodophenyl ketone). How do I ensure iodination occurs at the 5-position?
Answer: This is another regioselectivity problem based on directing group effects. In 2-ethoxyphenyl ketone, the ethoxy group is a strong ortho, para-director, and the acetyl group is a meta-director.
-
Causality:
-
Desired Product (5-iodo): The 5-position is para to the strongly activating ethoxy group and meta to the deactivating acetyl group. This alignment of directing effects makes it the most electronically favorable position for electrophilic substitution.
-
Side Product (3-iodo): The 3-position is ortho to the ethoxy group and meta to the acetyl group. While electronically activated by the ethoxy group, it is sterically hindered by two adjacent bulky groups (ethoxy and acetyl).
-
-
Mitigation Strategies:
-
Reaction Conditions: This side reaction is often a result of overly harsh conditions (high temperature, highly reactive iodinating agent) that overcome the subtle energetic preference for the 5-position. Running the reaction at a lower temperature for a longer duration can increase selectivity for the thermodynamically favored 5-iodo product.
-
Bulky Iodinating Agent: Using a bulkier iodinating agent can further exploit the steric hindrance at the 3-position, making an attack at the less-hindered 5-position even more favorable.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this synthesis and why? A: Both routes are viable, but the choice depends on the availability of starting materials and the desired control over side products.
-
The Friedel-Crafts route is often preferred if 1-ethoxy-4-iodobenzene is readily available. It is generally a high-yielding, one-step reaction. The main challenge is the stoichiometric use of a Lewis acid and the subsequent aqueous workup.
-
The electrophilic iodination route is advantageous if 2-ethoxyphenyl ketone is the more accessible starting material. However, it requires careful control of reaction conditions to manage regioselectivity and prevent α-iodination.
Q2: What are the best analytical techniques to monitor the reaction and identify side products? A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. Use a suitable solvent system (e.g., Hexane:Ethyl Acetate) to resolve the starting material, product, and any major side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and identifying isomers. The substitution pattern on the aromatic ring gives a unique splitting pattern and chemical shifts for the aromatic protons. α-iodination would be clearly visible by the disappearance of the acetyl methyl singlet and the appearance of a new signal.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify side products, such as di-iodinated species.
Q3: Are there any specific safety precautions I should take? A: Yes, absolutely.
-
Lewis Acids (AlCl₃, FeCl₃): These are water-reactive and corrosive. Handle them in a fume hood and avoid exposure to moisture. The quenching process is highly exothermic and can release HCl gas; perform it slowly and with adequate cooling.
-
Acyl Halides (Acetyl Chloride): These are lachrymatory and react violently with water, releasing HCl gas.[2] Always handle in a fume hood.
-
Iodinating Agents (Iodine, NIS): Iodine can cause stains and burns. N-Iodosuccinimide is a strong oxidizing agent. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Part 3: Optimized Protocols & Data
Protocol 1: Friedel-Crafts Acylation of 1-Ethoxy-4-iodobenzene
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) to anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.1 eq.) to the AlCl₃ suspension. Stir for 15 minutes at 0°C.
-
Addition of Substrate: Dissolve 1-ethoxy-4-iodobenzene (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction to 0°C and slowly pour it onto a mixture of crushed ice and concentrated HCl.
-
Purification: Perform an extractive workup as described in Troubleshooting Question 2. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Electrophilic Iodination of 2-Ethoxyphenyl Ketone
-
Setup: In a round-bottom flask, dissolve 2-ethoxyphenyl ketone (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.05 eq.) to the solution in portions.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Protect the reaction from light to prevent radical side reactions. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into water and add a saturated solution of sodium thiosulfate to quench any unreacted iodine (indicated by the disappearance of the yellow/brown color).
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Table 1: Comparison of Reaction Parameters and Outcomes
| Parameter | Friedel-Crafts Route | Electrophilic Iodination Route |
| Key Reagents | Acetyl Chloride, AlCl₃ | N-Iodosuccinimide (NIS) or I₂/HIO₃ |
| Typical Solvent | Dichloromethane (DCM) | Glacial Acetic Acid, CCl₄ |
| Temperature | 0°C to Room Temp | Room Temperature |
| Primary Challenge | Product-catalyst complexation | Regioselectivity, α-iodination |
| Workup Complexity | High (Exothermic quench) | Moderate (Quench, extraction) |
| Key to Success | Careful hydrolysis/workup | Choice of iodinating agent |
Part 4: Mechanistic & Workflow Visualizations
Diagram 1: Friedel-Crafts Acylation Pathway
Caption: Friedel-Crafts acylation showing the desired product and potential isomeric side product.
Diagram 2: Electrophilic Iodination Pathways
Caption: Iodination of 2-ethoxyphenyl ketone highlighting desired vs. major side products.
Diagram 3: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Vertex AI Search. Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
- Wikipedia. Friedel–Crafts reaction.
- Chemistry Steps. Friedel-Crafts Acylation.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- MilliporeSigma. Friedel–Crafts Acylation.
- Organic Chemistry Portal. Iodoketone synthesis by iodination.
- Sciencemadness.org. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones.
- Google Patents. US2826537A - Method for purification of ketones.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Beilstein Journals. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
- Semantic Scholar. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
- University of Wisconsin-Madison. 13 Friedel-Crafts Acylation.
- Google Patents. CN106699570A - Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.
- MDPI. Bis(2-butoxyethyl) Ether-Promoted O 2 -Mediated Oxidation of Alkyl Aromatics to Ketones under Clean Conditions.
- Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation.
- JOCPR. Iodination of some hydroxylated aromatic aldehydes and ketones with iodine and iodic acid by microwave assisted and conventionally stirring method.
- ResearchGate. Two‐step synthesis of ketones 5.
- Doc Brown. iodination of ketones acid/base catalysed mechanism reacting iodine with ketones propanone reagents reaction conditions organic synthesis.
- DiVA. Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes.
- MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
- Unacademy. Chemical Reactions of Aldehydes and Ketones.
- Organic Chemistry Portal. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones.
Sources
- 1. byjus.com [byjus.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. iodination of ketones acid/base catalysed mechanism reacting iodine with ketones propanone reagents reaction conditions organic synthesis [docbrown.info]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Iodoketone synthesis by iodination [organic-chemistry.org]
- 9. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones [organic-chemistry.org]
- 10. sciencemadness.org [sciencemadness.org]
Technical Support Center: Optimal Solvents for Nucleophilic Attack on 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding solvent selection for nucleophilic substitution reactions involving the α-chloro ketone, 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one. As Senior Application Scientists, our goal is to provide not just protocols, but the mechanistic reasoning behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I am planning a nucleophilic substitution on 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one. Which reaction mechanism, SN1 or SN2, should I expect?
Answer: This is a critical first question, as the choice of solvent hinges on the dominant reaction pathway. The substrate, 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one, is a secondary α-chloro ketone. Several structural factors influence the mechanism:
-
Substrate Class: Secondary halides can undergo both SN1 and SN2 reactions, making them sensitive to reaction conditions.[1][2]
-
Electronic Effects of the Carbonyl Group: The adjacent carbonyl group is strongly electron-withdrawing. This destabilizes the formation of a carbocation at the α-carbon, which is the rate-determining step of an SN1 reaction.[3][4] This effect strongly disfavors a pure SN1 pathway.
-
Leaving Group: The chloride ion is a reasonably good leaving group, a prerequisite for both pathways.
-
Steric Hindrance: While a secondary carbon is more hindered than a primary one, it is often still accessible to backside attack by a nucleophile, as required for an SN2 reaction.[5]
Caption: Competing SN1 and SN2 pathways for the α-chloro ketone substrate.
Q2: My nucleophilic substitution reaction is very slow. How can I increase the reaction rate?
Answer: A slow reaction rate is a common issue that can often be traced back to the choice of solvent or the nature of the nucleophile. Since we've established an SN2 mechanism is most probable, the troubleshooting should focus on factors that accelerate bimolecular reactions.
-
Evaluate Your Solvent Choice: The single most important factor is the solvent type. For an SN2 reaction, you must use a polar aprotic solvent .
-
Why? Polar aprotic solvents (like DMF, DMSO, acetone) are polar enough to dissolve the substrate and the nucleophilic salt.[6][7] However, they do not have acidic protons (like the H in O-H or N-H bonds), so they cannot form a hydrogen-bonding "cage" around the anionic nucleophile.[8][9] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the rate of an SN2 reaction.[6]
-
Common Mistake: Using a polar protic solvent (like ethanol, methanol, or water) will severely inhibit an SN2 reaction. These solvents solvate and stabilize the nucleophile through hydrogen bonding, lowering its ground-state energy and increasing the activation energy needed for it to attack the substrate.[8][10]
-
-
Assess Nucleophile Strength: SN2 reactions are highly sensitive to the strength of the nucleophile, as it is involved in the rate-determining step.[11]
-
Guideline: Anionic nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) are generally stronger and more effective than their neutral counterparts (NH₃, H₂O, RSH).[12] If your reaction is slow, consider switching to a more potent nucleophile.
-
-
Increase Temperature: As with most reactions, increasing the temperature will increase the reaction rate. However, do this cautiously, as higher temperatures can also promote side reactions like elimination or decomposition. Monitor the reaction closely by TLC or LC-MS.
Q3: How do I choose the optimal solvent? What are the pros and cons of polar protic vs. polar aprotic types for this specific reaction?
Answer: This is the core of successful experimental design for this substrate. The choice between a polar protic and a polar aprotic solvent is the primary way to control the reaction mechanism and efficiency.
The Bottom Line: For the nucleophilic attack on 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one, a polar aprotic solvent is the optimal choice to ensure a rapid and clean reaction via the favored SN2 pathway.
The following decision workflow and data table will guide your selection process.
Caption: Decision workflow for selecting the optimal solvent type.
Solvent Property Comparison Table
| Solvent Class | Example(s) | Dielectric Constant (ε) | Key Feature | Impact on SN2 Reaction on α-Chloro Ketone |
| Polar Aprotic | Acetone, DMF, DMSO | 20-50 | Has dipole moment, no O-H or N-H bonds | Highly Favorable. Maximizes nucleophile reactivity, leading to faster rates and higher yields.[6][7][8] |
| Polar Protic | Water, Ethanol, Methanol | > 20 | Has O-H or N-H bonds (H-bond donor) | Unfavorable. Solvates and deactivates the nucleophile, drastically slowing the reaction.[8][10][13] |
| Non-Polar | Hexane, Toluene | < 5 | Low dipole moment | Unsuitable. Fails to dissolve most nucleophilic salts, preventing the reaction from occurring in the solution phase.[6] |
Q4: I am observing an unexpected major byproduct, and my desired product yield is low. What side reactions should I be aware of?
Answer: With α-halo ketones, particularly when using basic nucleophiles or external bases, the most common and significant side reaction is the Favorskii Rearrangement .[14][15]
-
What is it? Instead of acting as a nucleophile and attacking the α-carbon, a base can abstract the other α'-proton (on the methyl side of the ketone). The resulting enolate can then undergo an intramolecular SN2 reaction to form a cyclopropanone intermediate, which subsequently opens to yield a rearranged carboxylic acid derivative (e.g., an ester or amide).
-
When does it occur? This pathway is most competitive when using strong, sterically hindered, or non-nucleophilic bases. It can also occur if your nucleophile is also a strong base (e.g., alkoxides).
-
How to Troubleshoot:
-
Use a Non-Basic Nucleophile: If possible, use a nucleophile that is a weak base, such as azide (N₃⁻), cyanide (CN⁻), or halides (I⁻, Br⁻).
-
Control Stoichiometry: If a base is required, use a stoichiometric amount rather than an excess.
-
Lower Temperature: The activation energy for the Favorskii rearrangement may be different from the desired SN2 reaction. Running the reaction at a lower temperature could improve selectivity for the substitution product.
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2 Conditions)
This protocol provides a representative method for substituting the chlorine atom using sodium azide as the nucleophile.
Materials:
-
1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 - 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
Setup: Under a nitrogen atmosphere, add 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one (1.0 eq) and anhydrous DMF to a dry round-bottom flask. Stir the solution until the substrate is fully dissolved.
-
Addition of Nucleophile: Add sodium azide (1.2-1.5 eq) to the solution in one portion.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (see Protocol 2).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). This removes the DMF and any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure azido product.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom.
-
Spotting: Using a capillary tube, spot the plate with three lanes:
-
L (Left): A co-spot of the starting material and the reaction mixture.
-
M (Middle): The reaction mixture.
-
R (Right): The starting material (dissolved in a small amount of a volatile solvent like ethyl acetate).
-
-
Elution: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the pencil line. Let the solvent run up the plate.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the 'M' lane indicates the reaction is complete. The formation of a new, more polar spot (lower Rf) will indicate the product.
References
-
Characteristics of the SN1 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]
-
Various Authors. (2018, December 10). Can you explain the role of solvents in SN1 and SN2 mechanisms?. Quora. [Link]
-
SN1 - Effect of the Solvent. OpenOChem Learn. [Link]
-
SN1 vs SN2. (n.d.). KPU Pressbooks – Organic Chemistry I. [Link]
-
Characteristics of the SN1 Reaction. (2023, September 20). OpenStax - Organic Chemistry. [Link]
-
Introduction to SN1 Reactions. Chad's Prep®. [Link]
-
Polar Protic and Polar Aprotic Solvents. (2025, July 27). Chemistry Steps. [Link]
-
Reactions Involving Ions. (2025, June 16). Chemistry LibreTexts. [Link]
-
SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]
-
Various Authors. (2019, November 12). Polar Protic vs. Polar Aprotic Solvents. Reddit. [Link]
-
Nucleophilic substitution reactions of α-haloketones: A computational study. (n.d.). University of Pretoria Repository. [Link]
-
How the solvent effect the reaction rate?. (2013, September 19). ResearchGate. [Link]
-
The effect of solvents on the degradation rate of drugs. (n.d.). CUTM Courseware. [Link]
-
Investigation of Solvent Polarity and dielectric constant effect on Alkaline Hydrolysis of Propyl Caprate in Aqueous Solvent of Acetone. (2025, November 15). Advances in Consumer Research. [Link]
-
The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. (n.d.). IISTE.org. [Link]
-
Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry. [Link]
-
Understanding SN1 and SN2 Reactions: A Deep Dive Into Nucleophilic Substitution. (2026, January 15). Medium. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. [Link]
-
Alpha Halogenation of Ketones and Aldehydes. OpenOChem Learn. [Link]
-
The Effect of Solvent Change on the Favorskii Rearrangement of α-Halo Ketones. The Journal of Organic Chemistry. [Link]
-
7 SN1 vs SN2 Reactions. (2020, April 13). YouTube. [Link]
-
Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. (2025, August 6). ResearchGate. [Link]
-
Nucleophilic Substitution Reactions. (2022, August 28). SlideShare. [Link]
-
Nucleophilic Substitution Reactions - An Introduction. (2021, October 26). Chemistry Steps. [Link]
-
Understanding SN1 vs. SN2 Reactions. (2021, June 20). ChemTalk. [Link]
-
SN1 vs SN2 Reactions - How to Differentiate. (2013, October 2). YouTube. [Link]
-
α-Halo ketone. Wikipedia. [Link]
-
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
-
The key of substituents and results of the reaction of α-chloroketones 1 with cyanide ions in DMF and in methanol. ResearchGate. [Link]
-
Nucleophilic Substitution Explained. Study.com. [Link]
-
Nucleophilic substitution and elimination reactions. (2025, May 23). Chemistry LibreTexts. [Link]
- Method of analysis of aldehyde and ketone by mass spectrometry.
-
1-Chloro-1-(4-chlorophenyl)propan-2-one. PubChem. [Link]
-
1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one. PMC. [Link]
- Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.
-
Chemical Properties of 1-(2-Chlorophenyl)propan-2-one. Cheméo. [Link]
-
Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. EPA. [Link]
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]
-
Carbonyl Reactivity. MSU Chemistry. [Link]
-
Aldehydes and Ketones - Testing for Carbonyl Compounds. A-Level Chemistry. [Link]
-
Synthesis and Properties of 1E-1-Chloro-3-Ethoxy-1-Propene. Mol-Instincts. [Link]
-
Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Understanding SN1 and SN2 Reactions: A Deep Dive Into Nucleophilic Substitution - Oreate AI Blog [oreateai.com]
- 5. youtube.com [youtube.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 10. 11.5 Characteristics of the SN1 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 11. Understanding SN1 vs. SN2 Reactions | ChemTalk [chemistrytalk.org]
- 12. Nucleophilic Substitution Reactions - An Introduction - Chemistry Steps [chemistrysteps.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. α-Halo ketone - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
Executive Summary
This guide addresses the purification of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one (Target Molecule), specifically focusing on the removal of the unreacted starting material, 1-(2-ethoxy-5-iodophenyl)propan-2-one (Precursor Ketone).
The separation of these two species is chemically challenging due to their structural similarity—differing only by the substitution of a benzylic hydrogen with a chlorine atom. This guide prioritizes crystallization and reaction optimization over chromatography, which poses stability risks to the
Module 1: Diagnostic & Identification
How do I confirm the presence of unreacted starting material?
Before attempting purification, quantify the impurity level using
NMR Signature Analysis
The benzylic proton is the definitive diagnostic marker.
| Component | Structural Feature | Diagnostic Signal ( | Multiplicity |
| Starting Material (SM) | Ar-CH₂ -C(=O)-CH₃ | Singlet (or ABq) | |
| Target Product | Ar-CH(Cl) -C(=O)-CH₃ | Singlet | |
| Methyl Group | -C(=O)-CH₃ | Singlet (Product is slightly downfield) |
Analyst Note: Integration of the signal at ~3.7 ppm vs. ~5.5 ppm provides the exact molar ratio of impurity. If the SM content is >15%, re-subject the crude material to chlorination conditions rather than attempting purification.
TLC Visualization
-
Stationary Phase: Silica Gel 60 F254
-
Mobile Phase: Hexanes : Ethyl Acetate (90:10 or 95:5)
-
Observation:
-
Product: Higher
(typically 0.4 - 0.5). -
SM: Slightly lower
(typically 0.35 - 0.45). -
Visualization: UV (254 nm) is effective due to the aryl iodide and carbonyl.
-
Module 2: Troubleshooting Protocols
Protocol A: Reaction Optimization (The "Prevention" Strategy)
Use this if SM > 10%.
The most effective way to remove starting material is to chemically consume it. The
-
Reagent Choice: Use Sulfuryl Chloride (
) in CH Cl (DCM) rather than CuCl , as it drives conversion more aggressively. -
Stoichiometry: Use 1.05 – 1.10 equivalents of
. -
Temperature Control:
-
Start at 0°C to prevent over-chlorination (dichlorination).
-
Allow to warm to Room Temperature (20-25°C) to consume the final traces of SM.
-
-
Quench: Wash with saturated NaHCO
immediately to neutralize HCl, which can degrade the product back to the alcohol or heterocycles.
Protocol B: Recrystallization (The "Gold Standard")
Use this if SM < 10% and the product is solid.
Aromatic
Solvent System: Ethanol (EtOH) or Isopropanol (IPA) / Hexane.
-
Dissolution: Dissolve the crude solid in the minimum amount of warm Ethanol (40-50°C). Do not boil, as this promotes elimination of HCl.
-
Cloud Point: Add Hexane dropwise until a faint turbidity persists.
-
Cooling: Allow to cool slowly to RT, then refrigerate at 0-4°C for 12 hours.
-
Filtration: Filter the crystals and wash with cold Hexane/EtOH (9:1).
-
Drying: Vacuum dry at ambient temperature (<30°C). Avoid heat.
Protocol C: Rapid Chromatography (The "Last Resort")
Use this only if the product is an oil or recrystallization fails.
Critical Warning: Silica gel is slightly acidic. Extended contact time will cause the
-
Pre-treatment: Neutralize the Silica Gel by flushing the column with Mobile Phase + 1% Triethylamine (TEA), then flush with pure Mobile Phase to remove excess TEA.
-
Loading: Load the crude oil as a concentrated solution in DCM.
-
Elution: Use a gradient of 100% Hexanes
95:5 Hexanes:EtOAc. -
Speed: Flash chromatography must be performed rapidly (<20 mins residence time).
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision-making process for purifying this specific intermediate.
Caption: Decision matrix for the purification of
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use sodium bisulfite to wash out the unreacted ketone?
A: No. While bisulfite effectively removes methyl ketones,
Q2: My product turns dark/black on the rotary evaporator. Why?
A: This indicates thermal decomposition. The molecule is eliminating HCl to form an
-
Fix: Keep the water bath below 35°C.
-
Fix: Ensure all acid (HCl from the reaction) is completely neutralized with NaHCO
before concentration. Traces of acid catalyze decomposition.
Q3: Why does the NMR show a multiplet at 5.5 ppm instead of a singlet?
A: If the benzylic proton appears as a multiplet or doublet, you may have formed the 1,1-dichloro byproduct (if the signal is absent and shifted elsewhere) or, more likely, you are seeing rotational isomers if the steric bulk of the iodine/ethoxy group is significant. However, typically for this structure, it should be a sharp singlet. If it is a doublet, check if you accidentally chlorinated the terminal methyl (C3) instead of the benzylic position (C1), though this is chemically unlikely with
Q4: Can I distill this compound?
A: Do not attempt distillation. Even under high vacuum, the boiling point of this poly-halogenated aromatic ketone will likely exceed its decomposition temperature (
References
-
Synthesis of
-Chloroketones:- Methodology: "Efficient -chlorination of ketones using ." Journal of Organic Chemistry. Standard protocols for benzylic chlorination utilize sulfuryl chloride for its selectivity over molecular chlorine.
-
Source:
-
Purification & Stability
- -haloketones on silica gel supports." Tetrahedron Letters.
-
Source:
-
NMR Characterization
- Shift Data: "Predictive 1H NMR shifts for benzylic halides." The shift from ~3.
-
Source: (General Reference)
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one . It is designed for medicinal chemists and process development scientists requiring definitive structural verification of this
Executive Summary & Application Context
1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one is a high-value synthetic scaffold. Its structural integrity is critical because the
While LC-MS is often the first-line screening tool, it fails to definitively distinguish between regioisomers (e.g., chlorination at the
Spectral Feature Analysis (The "Product")
This section details the specific NMR signature of the target molecule.[1][2][3][4] The assignments are based on chemical shift additivity principles and comparative literature of 2-ethoxy-5-iodobenzene derivatives.
The Diagnostic Signature
The molecule possesses a chiral center at the
Predicted 1H NMR Data (400 MHz, CDCl
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Coupling ( |
| Methine (Benzylic, | 5.75 – 5.85 | Singlet | 1H | - | |
| Ar-H6 | Aromatic (ortho to I, meta to alkyl) | 7.65 – 7.75 | Doublet (d) | 1H | |
| Ar-H4 | Aromatic (ortho to I, meta to OEt) | 7.50 – 7.60 | dd | 1H | |
| Ar-H3 | Aromatic (ortho to OEt) | 6.65 – 6.75 | Doublet (d) | 1H | |
| OCH | Ethoxy Methylene | 4.05 – 4.15 | Quartet (q) | 2H | |
| C(O)CH | Acetyl Methyl | 2.25 – 2.35 | Singlet (s) | 3H | - |
| CH | Ethoxy Methyl | 1.40 – 1.50 | Triplet (t) | 3H |
Structural Logic (Expertise & Causality)
-
The
-Methine Singlet (5.8 ppm): This is the "Go/No-Go" signal. In the non-chlorinated precursor, this position is a benzylic methylene appearing at ~3.7 ppm. The substitution of a Hydrogen for a Chlorine atom exerts a strong deshelding effect ( ppm) due to the electronegativity of Cl and the anisotropy of the adjacent carbonyl. -
Aromatic Region: The 2-ethoxy group is strongly electron-donating, shielding the ortho proton (H3) significantly (~6.7 ppm). Conversely, the Iodine atom at position 5 is a heavy atom; while it provides some shielding via the "heavy atom effect," the ortho protons (H4, H6) are generally deshielded relative to benzene due to the lack of strong resonance donation from the alkyl chain and the inductive withdrawal of the Iodine.
Comparative Performance: NMR vs. Alternatives
To validate the superiority of NMR for this specific intermediate, we compare it against the standard precursor (non-chlorinated ketone) and alternative analytical methods (LC-MS).
A. Spectral Comparison: Target vs. Precursor
The primary challenge in synthesis is monitoring the conversion of 1-(2-ethoxy-5-iodophenyl)propan-2-one to the 1-Chloro derivative.
| Feature | Precursor (Starting Material) | Target (1-Chloro Product) | Analytical Insight |
| Benzylic Signal | Singlet @ ~3.70 ppm (2H) | Singlet @ ~5.80 ppm (1H) | Definitive conversion proof. The integral drops from 2H to 1H, and the shift moves downfield by >2 ppm. |
| Acetyl Methyl | Singlet @ ~2.15 ppm | Singlet @ ~2.30 ppm | Slight downfield shift due to the inductive effect of the |
| Aromatic H6 | ~7.50 ppm | ~7.70 ppm | The Cl atom changes the conformation and electronic environment, slightly deshielding the aromatic ring protons. |
B. Methodological Comparison: 1H NMR vs. LC-MS
| Metric | 1H NMR (Recommended) | LC-MS (Alternative) | Verdict |
| Regio-Specificity | High. Distinguishes | Low. Both regioisomers have identical Mass/Charge (m/z) ratios. | NMR is required for structural certainty. |
| Quantification | Absolute. qNMR (with internal standard) gives purity without reference standards. | Relative. Requires a calibration curve; ionization efficiency varies with halogenation. | NMR is faster for purity checks. |
| Sample Integrity | Non-Destructive. Sample can be recovered. | Destructive. Sample is consumed/ionized. | NMR preferred for scarce intermediates. |
| Limit of Detection | Moderate (~0.1 mg/mL). | High (pg/mL range).[5][6] | MS wins for trace impurity detection only. |
Experimental Protocol (Self-Validating System)
To ensure reproducible data that aligns with the predicted values above, follow this standardized protocol.
Reagents & Equipment[4][5][6][8][9][10]
-
Solvent: Chloroform-d (CDCl
, 99.8% D) + 0.03% TMS (Tetramethylsilane).-
Why: CDCl
provides excellent solubility for halogenated aromatics and prevents H-D exchange that might occur with acidic -protons in protic solvents like Methanol-d .
-
-
Instrument: 400 MHz NMR (or higher).
Step-by-Step Workflow
-
Sample Preparation: Dissolve 5–10 mg of the product in 0.6 mL of CDCl
.-
Critical Step: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., CuCl
or succinimide byproducts) which can cause line broadening due to paramagnetism.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (maximizes signal-to-noise for quick scans).
-
Relaxation Delay (D1): 1.0 second (sufficient for qualitative; increase to 5.0s for qNMR).
-
Scans (NS): 16 (usually sufficient due to the high proton count of the ethoxy/methyl groups).
-
-
Processing:
-
Validation Check:
-
Integrate the Ethoxy Methyl triplet (1.4 ppm) and set it to 3.00.
-
Check the Methine singlet (5.8 ppm). If the integral is < 0.90, the reaction is incomplete or the product has degraded.
-
Visualization of Analytical Logic
The following diagram illustrates the decision matrix for validating the synthesis of the target molecule using the data described above.
Caption: Analytical workflow for distinguishing the target
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for chemical shift additivity rules).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 252612, 5-Iodosalicylaldehyde. Retrieved from [Link] (Source for 2-hydroxy/ethoxy-5-iodo aromatic shift patterns).
-
Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link] (General reference for
-halo ketone shifts). -
Royal Society of Chemistry. (2020). Supporting Information: Rhodium-catalyzed reductive carbonylation of aryl iodides. Beilstein J. Org. Chem. Retrieved from [Link] (Experimental NMR data for 2-ethoxy-5-iodobenzaldehyde derivatives).
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one [mdpi.com]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Comparison Guide: Mass Spectrometry Profiling of 2-Ethoxy-5-Iodophenyl Ketones
This guide serves as a technical reference for the mass spectrometric characterization of 2-ethoxy-5-iodophenyl ketones . It is designed for analytical chemists and researchers requiring precise structural elucidation of these scaffolds, which are common intermediates in the synthesis of bioactive benzofurans and indoles.
Executive Summary
2-ethoxy-5-iodophenyl ketones exhibit a distinct mass spectral "fingerprint" driven by two competing high-energy fragmentation channels: the ortho-effect (loss of ethene) and C–I bond homolysis (loss of iodine).
Unlike their para-isomers or methoxy-analogs, these compounds undergo a specific rearrangement-elimination sequence that serves as a definitive structural confirmation tool.[1] This guide compares the fragmentation performance of this scaffold against structural alternatives to establish diagnostic criteria for purity and identity verification.
Technical Deep Dive: Fragmentation Mechanics
The mass spectrum of a 2-ethoxy-5-iodophenyl ketone is governed by the interaction between the carbonyl oxygen and the ortho-ethoxy group, overlayed with the lability of the iodine substituent.
Primary Fragmentation Pathways
-
The Ortho-Effect (Diagnostic Pathway):
-
Mechanism: The carbonyl oxygen abstracts a
-hydrogen from the ethoxy side chain via a 6-membered transition state (analogous to the McLafferty rearrangement). -
Result: Elimination of neutral ethene (
, 28 Da) . -
Observation: A prominent peak at
. This is the primary differentiator from para-isomers.
-
-
Iodine Homolysis:
-
Mechanism: The Carbon-Iodine bond is relatively weak (
57 kcal/mol).[2] Under Electron Impact (EI), this bond frequently undergoes homolytic cleavage. -
Result: Loss of an iodine radical (I
, 127 Da ). -
Observation: A peak at
.
-
-
-Cleavage:
-
Mechanism: Cleavage of the alkyl group (
) attached to the ketone.[3] -
Result: Formation of the acylium ion
.
-
Visualization of Fragmentation Pathways
The following diagram maps the competing decay channels for a generic 2-ethoxy-5-iodophenyl ketone (
Figure 1: Competing fragmentation pathways. The green node represents the diagnostic ortho-effect specific to this isomer.
Comparative Analysis: Performance vs. Alternatives
To validate the structure of a 2-ethoxy-5-iodophenyl ketone, one must rule out isomers (positional) and analogs (substituent). The table below summarizes the discriminating mass shifts .
Table 1: Diagnostic Comparison Matrix
| Feature | 2-Ethoxy-5-Iodo (Target) | 4-Ethoxy Isomer (Alternative) | 2-Methoxy Analog (Alternative) |
| Primary Loss | Ethene (-28 Da) | Ethyl Radical (-29 Da) | Methyl Radical (-15 Da) or Formaldehyde (-30 Da) |
| Mechanism | Ortho-Effect (Rearrangement) | Simple Cleavage | Simple Cleavage / H-transfer |
| Base Peak | Often | Often | Often |
| Iodine Signature | Yes (-127 Da) | Yes (-127 Da) | Yes (-127 Da) |
| Differentiation | High Confidence (Unique M-28) | Distinguishable by lack of M-28 | Distinguishable by M-15/M-30 |
Detailed Differentiators
-
Vs. 4-Ethoxy Isomers:
-
The para-isomer (4-ethoxy) cannot form the 6-membered transition state required for ethene elimination.
-
Data Evidence: The 4-ethoxy spectrum will show a loss of an ethyl radical (
, 29 Da) rather than neutral ethene, resulting in an even-electron ion rather than the odd-electron radical cation seen in the ortho species.
-
-
Vs. 2-Methoxy Analogs:
-
The 2-methoxy group lacks the
-carbon necessary to lose ethene. -
Data Evidence: It typically loses a methyl radical (15 Da) or formaldehyde (30 Da). The absence of the [M-28] peak confirms the ethoxy chain length.
-
Experimental Protocols
To replicate these fragmentation patterns for structural validation, the following standardized protocols are recommended.
Method A: GC-MS (Electron Impact)
Best for: Routine identification and library matching.
-
Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation before ionization).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Ionization Energy: 70 eV (Standard EI).
-
Note: 70 eV is required to access the high-energy ortho-elimination channel. Lower energies (e.g., 20 eV) may suppress the diagnostic [M-28] peak in favor of the molecular ion.
-
-
Mass Range: 50–500 m/z.
-
Critical: Ensure the scan range captures the iodine loss (M-127).
-
Method B: LC-MS/MS (Electrospray - ESI)
Best for: Complex matrices or trace analysis.
-
Mode: Positive Ion Mode (+ESI).
-
Precursor Selection: Select
. -
Collision Energy (CE): Ramp 15–45 eV.
-
Observation: At lower CE, the iodine loss is often dominant. At higher CE, the loss of ethene (from the ethoxy group) becomes visible, though the mechanism differs slightly from EI (often charge-remote fragmentation).
-
Structural Validation Logic
Use the following logic flow to confirm the identity of a candidate molecule.
Figure 2: Decision tree for structural verification using MS data.
References
- Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience, 2004. (General principles of Ortho-Effect and McLafferty Rearrangement).
-
LibreTexts Chemistry. "Mass Spectrometry - Fragmentation Patterns." [Link]
-
ChemGuide. "Fragmentation Patterns in Mass Spectra." [Link]
-
NIST Chemistry WebBook. "Standard Reference Data for 2-Ethoxyacetophenone (Analog)." [Link]
- McLafferty, F. W., & Turecek, F.Interpretation of Mass Spectra, 4th Ed. University Science Books, 1993.
Sources
- 1. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. scribd.com [scribd.com]
Comparative IR Spectroscopy Guide: 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one . It focuses on the diagnostic utility of IR spectroscopy for distinguishing this specific halogenated intermediate from its non-chlorinated precursors and structural analogs.
Executive Summary
1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one is a trisubstituted aromatic alpha-halo ketone. In synthetic workflows, it typically serves as an electrophilic intermediate. Its identification relies heavily on detecting the shift in carbonyl frequency caused by alpha-chlorination and the specific fingerprint of the 1,2,4-trisubstituted aromatic ring.
Performance Verdict: IR spectroscopy offers high diagnostic resolution for this compound. The inductive effect of the alpha-chlorine atom induces a distinct spectral shift (+20–25 cm⁻¹) in the carbonyl region relative to its precursor, making IR a robust tool for monitoring reaction completion (chlorination).
Theoretical Framework & Spectral Prediction
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating functional units. The interplay between the electronegative chlorine and the carbonyl dipole is the critical differentiator.
Mechanistic Insight: The Alpha-Halo Effect
In a standard ketone (e.g., the non-chlorinated precursor), the C=O stretch occurs near 1715 cm⁻¹ .
-
Inductive Effect (-I): The chlorine atom at the C1 position withdraws electron density from the alpha-carbon. This polarization is transmitted to the adjacent carbonyl carbon, shortening the C=O bond and increasing its force constant (
). -
Field Effect: The alignment of the C-Cl and C=O dipoles (often favoring a gauche or eclipsed conformation to minimize steric strain with the aryl group) further stiffens the C=O bond.
-
Result: These effects combined shift the absorption to a higher wavenumber (1735–1745 cm⁻¹ ).
Aromatic Substitution Pattern (1,2,4-Trisubstituted)
The (2-ethoxy-5-iodophenyl) moiety presents a specific substitution pattern:
-
Position 1: Attachment to the propyl chain.
-
Position 2: Ethoxy group (-OEt).
-
Position 5: Iodine (-I). This creates a 1,2,4-substitution pattern (relative to ring priority), which exhibits characteristic C-H out-of-plane (OOP) bending vibrations distinct from mono- or di-substituted rings.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its direct synthetic precursor, 1-(2-ethoxy-5-iodophenyl)propan-2-one .
| Functional Group | Vibration Mode | Target: 1-Chloro-1-(...) | Alternative: Non-Chloro Precursor | Diagnostic Note |
| Carbonyl (C=O) | Stretching | 1735 – 1745 cm⁻¹ (Sharp, Strong) | 1715 cm⁻¹ (Strong) | Primary Indicator. The ~25 cm⁻¹ blue shift confirms chlorination. |
| Ether (Ar-O-R) | C-O-C Asym. Stretch | 1240 – 1260 cm⁻¹ | 1240 – 1260 cm⁻¹ | Strong band; little change between analogs. |
| Aromatic Ring | C=C Ring Stretch | 1580, 1490 cm⁻¹ | 1580, 1490 cm⁻¹ | Characteristic of the aryl core.[1] |
| C-Cl Bond | Stretching | 600 – 800 cm⁻¹ (Weak/Med) | Absent | Often obscured in fingerprint region, but diagnostic if visible. |
| Aryl C-H | OOP Bending | 800 – 860 cm⁻¹ (Two bands) | 800 – 860 cm⁻¹ | Confirms 1,2,4-substitution pattern. |
| Alkyl C-H | Stretching | 2900 – 2980 cm⁻¹ | 2900 – 2980 cm⁻¹ | Methyl/Methylene stretches. |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity and prevent sample degradation (alpha-halo ketones can be labile), follow this ATR (Attenuated Total Reflectance) protocol.
Methodology:
-
Instrument Setup: FTIR Spectrometer with a Diamond or ZnSe ATR crystal.
-
Resolution: 4 cm⁻¹.[2]
-
Scans: 16–32 (sufficient for strong C=O dipoles).
-
-
Background: Collect an air background immediately prior to sampling.
-
Sample Application:
-
Apply < 5 mg of the neat oil/solid to the crystal center.
-
Critical Step: Ensure the sample covers the "sweet spot" (active area) of the crystal.
-
-
Measurement: Clamp down (if solid) or cover (if volatile liquid) to ensure contact.
-
Validation Check (The "Self-Check"):
-
Look for the OH stretch (3200–3500 cm⁻¹) .[1]
-
Logic: If a broad OH peak appears, the sample may have hydrolyzed to the alpha-hydroxy ketone (a common degradation pathway for this molecule in moist air). Reject sample if OH is present.
-
Visualization: Spectral Logic Flow
The following diagram illustrates the decision logic for identifying the compound based on spectral features.
Caption: Logical workflow for distinguishing the target alpha-chloro ketone from its precursor using key IR spectral markers.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for inductive effects on carbonyl absorption).
-
NIST Chemistry WebBook. Standard Reference Data. National Institute of Standards and Technology.[3] Available at: [Link] (Reference for standard alpha-chloroacetone shifts).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
- Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for aryl alkyl ether stretching frequencies).
Sources
Comparing reactivity of chloro vs bromo phenyl propanones
Comparative Reactivity Guide: -Chloro- vs. -Bromo-Propiophenones
Executive Summary
In the synthesis of pharmaceutical intermediates—particularly aminoketones (e.g., bupropion analogues) and heterocycles (e.g., thiazoles, imidazoles)—the choice between
The Verdict:
-
Select the Bromo-derivative when reaction speed and conversion efficiency are paramount, or when using weak nucleophiles (e.g., thioamides). It is approximately 50–100x more reactive but suffers from lower shelf stability and higher cost.
-
Select the Chloro-derivative for industrial scale-up where cost, storage stability, and controlled selectivity (avoiding bis-alkylation) are prioritized.[1] It generally requires catalysis (KI) or higher temperatures to match the performance of the bromo-analog.
Mechanistic Foundations
To understand the performance gap, we must look at the physical organic chemistry governing the
Bond Dissociation Energy (BDE) & Leaving Group Ability
The reactivity difference is driven by the "Element Effect." The Carbon-Bromine bond is significantly longer and weaker than the Carbon-Chlorine bond, lowering the activation energy (
| Parameter | Impact on Reactivity | ||
| Bond Length | ~1.77 Å | ~1.94 Å | Longer bond = weaker overlap = easier cleavage.[1] |
| Bond Energy | ~327 kJ/mol | ~285 kJ/mol | ~42 kJ/mol difference . Br requires less energy to break. |
| Leaving Group | -7 ( | -9 ( | |
| Polarizability | Moderate | High | High polarizability stabilizes the transition state. |
Reaction Coordinate Visualization
The following diagram illustrates the energetic advantage of the bromo-derivative. Note the lower
Performance Comparison Data
The following data aggregates typical performance metrics observed in the synthesis of 2-(alkylamino)-1-phenylpropan-1-ones (cathinone derivatives) and thiazoles.
Reaction Kinetics (Standard Amination)
Conditions: 1.0 eq Halo-ketone, 1.1 eq Morpholine, Solvent: Acetone, 25°C.[1]
| Metric | 2-Chloro-1-phenylpropan-1-one | 2-Bromo-1-phenylpropan-1-one |
| Reaction Time ( | 12 – 18 Hours | 15 – 45 Minutes |
| Temperature Req. | Often requires reflux (40-60°C) | Room Temperature (20-25°C) |
| Yield (Isolated) | 75 - 85% | 88 - 95% |
| Side Reactions | Low (High selectivity) | Moderate (Risk of bis-alkylation or elimination) |
| Finkelstein Effect | Dramatically accelerated by KI | N/A |
Stability & Handling[1]
Experimental Validation: The "Finkelstein Switch"
A common error in research is abandoning the cheaper, more stable Chloro-derivative because it is "too slow." This protocol demonstrates how to activate the Chloro-derivative to mimic Bromo-reactivity using in situ catalysis.[1]
Protocol: Synthesis of 2-Morpholino-1-phenylpropan-1-one
Objective: Compare direct substitution vs. catalytic activation.
Materials
-
Substrate A: 2-Chloro-1-phenylpropan-1-one (10 mmol)
-
Substrate B: 2-Bromo-1-phenylpropan-1-one (10 mmol)
-
Nucleophile: Morpholine (11 mmol)
-
Catalyst: Potassium Iodide (KI) (1 mmol - Only for Chloro arm)[1]
-
Solvent: Acetone (anhydrous)
-
Base:
(12 mmol)
Methodology
-
Setup: Prepare three reaction vessels:
-
Initiation: Dissolve substrates in acetone (50 mL). Add
. Add Morpholine dropwise at 0°C (exotherm control). -
Reaction: Stir at Room Temperature (25°C). Monitor by TLC (Hexane/EtOAc 8:2) every 30 mins.
-
Workup: Filter inorganic salts. Evaporate solvent.[2] Acid/Base extraction to purify the amine.
Observed Results (Representative)
| Vessel | Substrate | Catalyst | Time to Completion | Observation |
| 1 | Chloro | None | >24 Hours | Incomplete conversion at RT.[1] |
| 2 | Chloro | KI | 2 Hours | KI converts R-Cl to R-I in situ, which reacts rapidly.[1] |
| 3 | Bromo | None | 45 Minutes | Rapid, exothermic. |
Key Insight: The addition of catalytic KI allows the stable Chloro-precursor to approach the reaction velocity of the Bromo-precursor by leveraging the transient formation of the highly reactive Iodo-intermediate.
Decision Framework & Workflow
Use this logic flow to select the appropriate precursor for your specific application.
Safety & Handling (Critical)
Both compounds are Lachrymators (tear gas agents).
-
Hazard: Severe eye and respiratory irritation.
-
Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.
-
Decontamination: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating potential before cleaning.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
kinetics and leaving group ability). -
Karikomi, M., et al. (2000). "Reactivity of phenacyl halides in nucleophilic substitution." Tetrahedron Letters. (Establishes relative rates of phenacyl bromide vs chloride).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10944769, 2-Bromo-2-chloro-1-phenylpropan-1-one. (Physical property data).
-
BenchChem. (2025).[2] Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. (Synthetic protocols and yield comparisons).
-
Master Organic Chemistry. (2013). Bond Dissociation Energies and Radical Stability.[3] (Data on C-Cl vs C-Br bond strengths).
Technical Comparison: 1-Chloro vs. 1-Bromo-1-(2-ethoxy-5-iodophenyl)propan-2-one
Content Type: Publish Comparison Guide
Subject: Reactivity, Stability, and Synthetic Utility of
Executive Summary
In the development of substituted phenylacetone derivatives, the choice between the 1-Chloro and 1-Bromo analogs of 1-(2-ethoxy-5-iodophenyl)propan-2-one is a critical decision point that impacts yield, purity, and process safety.
While both compounds serve as electrophilic building blocks for heterocycle synthesis (e.g., thiazoles via Hantzsch reaction) or nucleophilic substitutions, they exhibit distinct profiles:
-
The Bromo Analog is the kinetic choice : It reacts 10–50x faster due to the weaker C-Br bond but suffers from severe instability (photolytic degradation) and is a potent lachrymator.
-
The Chloro Analog is the process choice : It offers superior thermal stability and shelf-life but often requires iodide catalysis (Finkelstein conditions) or elevated temperatures to drive reactions to completion.
Expert Recommendation: Use the Bromo analog for small-scale, rapid discovery chemistry where speed outweighs handling difficulty. Use the Chloro analog for scale-up (>10g) or when the subsequent step involves sensitive metal catalysts (e.g., Pd) that might be poisoned by labile bromides.
Physicochemical & Mechanistic Profiling
The core structure is a benzylic
Structural Analysis[1][2]
-
Scaffold: 1-(2-ethoxy-5-iodophenyl)propan-2-one.
-
Substituent Effects:
-
2-Ethoxy (Ortho): Electron-donating group (EDG). Increases electron density at the benzylic position, stabilizing the developing carbocation character in
-type transition states, making the halide more labile than in unsubstituted phenylacetone. -
5-Iodo (Meta): Electron-withdrawing (inductive), but primarily serves as a handle for downstream cross-coupling (Suzuki/Sonogashira). It is stable to standard nucleophilic substitution conditions but sensitive to Pd(0)/Cu(I).
-
Comparative Data Table
| Feature | 1-Chloro Analog | 1-Bromo Analog | Implication |
| Bond Energy (C-X) | ~81 kcal/mol | ~68 kcal/mol | Bromo cleaves much faster. |
| Bond Length | 1.77 Å | 1.94 Å | Bromo is more sterically accessible. |
| Leaving Group Ability | Moderate ( | Excellent ( | Bromo dominates in |
| Benzylic Stability | High (months at 4°C) | Low (weeks; dark/cold req.) | Chloro is preferred for storage. |
| Lachrymatory Potential | Moderate | Severe | Bromo requires rigorous containment. |
| Reaction Temp (Typ.) | 60°C – Reflux | 0°C – RT | Bromo allows milder conditions. |
Decision Matrix: Selecting the Right Analog
The following decision tree illustrates the logical flow for selecting the appropriate halogen based on your downstream application.
Figure 1: Strategic selection guide for 1-halo-1-(2-ethoxy-5-iodophenyl)propan-2-one derivatives.
Experimental Protocols
These protocols are designed for the specific "2-ethoxy-5-iodo" scaffold. The presence of the aryl iodide requires the avoidance of reductive conditions (e.g., Zn/HCl) that might dehalogenate the ring.
Synthesis of the 1-Bromo Analog (Kinetic Control)
Use this method if you need the intermediate immediately for the next step.
Reagents: 1-(2-ethoxy-5-iodophenyl)propan-2-one (1.0 eq), Phenyltrimethylammonium tribromide (PTAB) (1.05 eq), THF.
-
Dissolution: Dissolve the parent ketone in anhydrous THF (0.5 M) under
. -
Addition: Cool to 0°C. Add PTAB portion-wise over 15 minutes. Note: PTAB is preferred over liquid
for this substrate to avoid over-bromination of the electron-rich ethoxy ring. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (Hex/EtOAc 4:1). The product (
) will appear less polar than the starting material. -
Workup: Quench with saturated
. Extract with DCM. Wash with water and brine.[1] -
Isolation: Dry over
and concentrate below 30°C .-
Critical: Do not distill. The benzylic bromide is thermally unstable. Use crude or recrystallize from cold
/Hexane.
-
Synthesis of the 1-Chloro Analog (Thermodynamic Control)
Use this method for storage or scale-up.
Reagents: 1-(2-ethoxy-5-iodophenyl)propan-2-one (1.0 eq), Sulfuryl Chloride (
-
Setup: Dissolve ketone in DCM (1.0 M) at room temperature.
-
Chlorination: Add
dropwise. Gas evolution ( , ) will occur; use a scrubber. -
Reflux: Heat to gentle reflux (40°C) for 2–4 hours. The 2-ethoxy group activates the ring, but
is highly selective for the enolizable -position over the ring. -
Workup: Wash carefully with water (2x) and saturated
. -
Purification: The crude oil is usually stable enough for distillation (high vacuum) or silica chromatography.
Reactivity Benchmarking: Hantzsch Thiazole Synthesis
The most common application for this scaffold is condensing with thioamides (e.g., thiourea or thiobenzamide) to form thiazoles.
| Parameter | Reaction with 1-Bromo | Reaction with 1-Chloro |
| Solvent | Ethanol or Acetone (RT) | Ethanol (Reflux) |
| Time | 1 – 2 Hours | 6 – 12 Hours |
| Additive | None required | NaI (0.1 eq) often required |
| Yield | 85–95% | 70–85% |
| Side Products | Minimal (clean conversion) | Potential elimination to |
Mechanism of Activation (Finkelstein Modification)
When using the Chloro analog, the reaction is often too slow due to the stronger C-Cl bond. Adding catalytic Sodium Iodide (NaI) generates the transient 1-Iodo intermediate in situ, which reacts rapidly.
Figure 2: Catalytic activation of the Chloro-analog using Iodide.
Safety & Stability Guidelines
1-Bromo-1-(2-ethoxy-5-iodophenyl)propan-2-one
-
Hazards: Severe Lachrymator (tear gas effect). Skin corrosive.
-
Storage: Store at -20°C under Argon. Protect from light (amber vials).
-
Decomposition: Turns green/black upon exposure to light/moisture due to
release.
1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
-
Hazards: Irritant.
-
Storage: Stable at Room Temperature (25°C) for months if kept dry.
-
Compatibility: Compatible with borosilicate glass and stainless steel reactors.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on reactivity and leaving group ability).
-
Erian, A. W., et al. (2003). "The Chemistry of
-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 8(11), 793-865. Link -
Hantzsch, A. (1887).[2] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und
-Halogenketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Original description of the thiazole synthesis). - Podgoršek, A., et al. (2009). "Halogenation of Ketones with Organic Ammonium Tribromides." Tetrahedron, 65(22), 4429-4439. (Source for PTAB protocol).
-
Sigma-Aldrich. (n.d.).[3] "Safety Data Sheet:
-Bromoacetophenone derivatives." (General safety reference for lachrymatory benzylic halides).
Sources
A Comparative Guide to Purity Analysis of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one: Methodologies and Validation Standards
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. The compound 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one, a complex halogenated acetophenone derivative, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its impurity profile can directly influence the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of this intermediate, grounded in established scientific principles and regulatory expectations.
The selection of an appropriate analytical technique is not merely a procedural choice; it is a decision rooted in the physicochemical properties of the analyte and the specific impurities that may be present. These impurities can arise from starting materials, by-products of the synthetic route, or degradation.[1][2][3] Therefore, a robust analytical strategy often involves the orthogonal application of multiple techniques to build a complete picture of the compound's purity.
This guide will delve into the most pertinent analytical methods, comparing their performance, and providing the rationale behind their application, in line with international regulatory standards such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7][8][9][10]
Comparative Overview of Key Analytical Techniques
The purity analysis of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one necessitates a multi-faceted approach. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For inorganic contaminants, elemental analysis is crucial.
| Technique | Principle | Advantages | Disadvantages | Primary Application for 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of non-volatile and thermally labile compounds; excellent quantitative accuracy and precision.[11][12] | May require method development for optimal separation; potential for co-elution of impurities. | Assay of the main component; detection and quantification of non-volatile organic impurities (e.g., starting materials, by-products, degradants). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for identification. | High resolution for volatile compounds; provides structural information for impurity identification.[13][14][15] | Requires the analyte to be thermally stable and volatile; derivatization may be necessary. | Identification and quantification of volatile organic impurities and residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data. | Provides unambiguous structural elucidation; quantitative NMR (qNMR) allows for purity determination without a specific reference standard for the analyte.[16][17][18][19] | Lower sensitivity compared to chromatographic methods; higher instrumentation cost. | Structural confirmation of the main component; identification and quantification of major impurities; absolute purity determination via qNMR. |
| Elemental Analysis (ICP-MS/OES) | Detects and quantifies elements based on their characteristic atomic emission or mass-to-charge ratio after ionization. | High sensitivity for trace metal detection; essential for meeting regulatory requirements for elemental impurities.[20][21][22] | Does not provide information on the molecular form of the element; requires sample digestion. | Quantification of elemental impurities, particularly residual catalysts from synthesis, as per ICH Q3D guidelines.[20][23] |
Experimental Protocols and Method Validation
The trustworthiness of any purity analysis hinges on the validation of the analytical procedures.[4][5][6][7] Validation demonstrates that a method is suitable for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
HPLC, particularly in the reverse-phase mode, is the workhorse for assessing the purity of pharmaceutical intermediates.[11][12] The polarity of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one makes it well-suited for this technique.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Step-by-Step HPLC Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is appropriate.[12]
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides good retention and separation for halogenated aromatic compounds.[24][25]
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is recommended to separate impurities with a wide range of polarities. A typical gradient might be:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where the main component and expected impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[26] Filter through a 0.45 µm filter before injection.
Hypothetical Comparative Data for HPLC Method Validation:
| Parameter | Acceptance Criteria (ICH) | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ≤ 2.0% | 0.8% |
| LOD | Signal-to-Noise ≥ 3 | 0.01% |
| LOQ | Signal-to-Noise ≥ 10 | 0.03% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent confirmatory technique, especially for identifying unknown volatile or semi-volatile impurities and residual solvents.[14][15]
Step-by-Step GC-MS Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a broad range of compounds.[14]
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min). This program separates volatile solvents at the beginning and allows for the elution of higher boiling point impurities.[14]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[17][18][19] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
Workflow for qNMR Purity Assessment
Sources
- 1. chromnet.net [chromnet.net]
- 2. nbinno.com [nbinno.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. scribd.com [scribd.com]
- 5. fda.gov [fda.gov]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. gandlscientific.com [gandlscientific.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Quality guidelines: active substance | European Medicines Agency (EMA) [ema.europa.eu]
- 11. lcms.cz [lcms.cz]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Differentiation of the Isomers of N-Alkylated Cathinones by GC-EI-MS-MS and LC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. shimadzu.com [shimadzu.com]
- 16. veeprho.com [veeprho.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Consistency and Purity [nmr.oxinst.com]
- 19. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 20. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 21. agilent.com [agilent.com]
- 22. smithers.com [smithers.com]
- 23. knowledge.reagecon.com [knowledge.reagecon.com]
- 24. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
- 25. public.pensoft.net [public.pensoft.net]
- 26. padproject.nd.edu [padproject.nd.edu]
Validating synthesis of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one via LC-MS
Executive Summary
This guide details the validation of 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one synthesis using Liquid Chromatography-Mass Spectrometry (LC-MS). As a highly reactive
This document outlines a self-validating analytical workflow, comparing LC-MS performance against GC-MS and NMR, and provides a mechanistic grounding for distinguishing critical impurities such as the regioisomeric
Part 1: The Synthetic Context & Impurity Profile
To validate the product, one must understand the genesis of its impurities.[1] The synthesis typically involves the electrophilic halogenation of the precursor ketone, 1-(2-ethoxy-5-iodophenyl)propan-2-one .
Mechanistic Risks[1]
-
Regioselectivity (The "Wrong" Chlorine): The precursor has two enolizable positions: the benzylic position (C1) and the terminal methyl position (C3). While the benzylic position is thermodynamically favored due to conjugation with the aryl ring, kinetic control can lead to chlorination at the methyl group, yielding 1-(2-ethoxy-5-iodophenyl)-3-chloropropan-2-one . These isomers have identical mass and isotope patterns, requiring chromatographic resolution.[1]
-
Hydrolysis (The "Silent" Degradant): Benzylic halides are potent electrophiles. In the presence of ambient moisture or protic solvents (methanol/water) during analysis, the chloride is easily displaced to form the
-hydroxy ketone.[1] -
Over-Chlorination: Formation of the dichloro species.
Workflow Visualization
The following diagram illustrates the synthesis pathway and critical divergence points for impurities.
Caption: Synthesis pathway highlighting the competitive formation of regioisomers and the post-synthesis hydrolytic instability of the target benzylic chloride.
Part 2: LC-MS Validation Protocol
Experimental Setup
The high lipophilicity of the iodo-ethoxy aryl group necessitates a reverse-phase approach, but the reactivity of the
| Parameter | Specification | Rationale |
| Column | C18 (e.g., 2.1 x 50mm, 1.7 µm) | High surface area for separating regioisomers.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH stabilizes the |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol is strictly prohibited as it promotes solvolysis (metholysis) of the benzylic chloride. |
| Ionization | ESI Positive Mode | Ketones protonate readily ([M+H]+).[1] |
| Sample Diluent | 100% Acetonitrile (Anhydrous) | Prevents on-column degradation during injection. |
Mass Spectral Logic (The "Fingerprint")
Validation relies on detecting the unique intersection of Iodine and Chlorine isotopic signatures.
-
Isotope Pattern Analysis:
-
Iodine (
): Monoisotopic.[1] No M+2 contribution. -
Chlorine (
): Distinct 3:1 ratio.[1] -
Result: The molecular ion cluster will show a base peak at M and a peak at M+2 with ~33% relative abundance. This confirms the presence of one chlorine. Absence of the M+2 peak indicates the hydrolysis impurity (OH replaces Cl).
-
-
Fragmentation Pathway (MS/MS):
-
Precursor Ion:
-
Primary Fragment: Loss of the acetyl group (
, 43 Da) or loss of (36/38 Da).[1] -
Diagnostic Ion: The formation of the resonance-stabilized oxonium ion involving the ethoxy group.
-
Caption: Primary fragmentation pathways for structural confirmation. The loss of HCl is characteristic of protonated alpha-chloroketones.
Part 3: Comparative Analysis of Analytical Techniques
Why choose LC-MS over NMR or GC-MS? The following table compares the efficacy of these methods for this specific iodinated molecule.
| Feature | LC-MS (Recommended) | 1H NMR | GC-MS | TLC |
| Specificity | High. Resolves regioisomers and confirms formula via isotopes. | High. Definitive for structure, but signals may overlap for trace isomers.[1] | Medium. Thermal instability of C-I and C-Cl bonds leads to degradation in the injector port. | Low. Only qualitative; spots may streak due to hydrolysis on silica. |
| Sensitivity | Excellent. Detects <0.1% impurities (e.g., des-chloro SM).[1] | Moderate. Requires >1-2% impurity for reliable integration. | Good , but compromised by thermal artifact formation.[1] | Poor. |
| Sample Integrity | High. Cold, liquid-phase analysis preserves the labile Cl. | High. Non-destructive, provided solvent is aprotic (e.g., | Low. High temps (>200°C) cause deiodination and elimination. | Low. Silica is acidic/active and promotes degradation. |
| Throughput | High. 5-minute run time. | Low. Requires manual shimming/acquisition. | Medium. | Medium. |
Critical Insight: The NMR Limitation
While NMR is the gold standard for bulk structure, it often fails to detect trace amounts of the regioisomer (3-chloro isomer) because the proton shifts of the propyl chain are subtly different and often obscured by the major product's multiplets. LC-MS, using a C18 column, typically separates these isomers by retention time due to the difference in polarity between the benzylic chloride (more lipophilic/shielded) and the primary alkyl chloride.[1]
Part 4: Troubleshooting & Protocol Refinement
Distinguishing the Regioisomer
If a secondary peak appears with the exact same mass and isotope pattern:
-
Hypothesis: It is likely the 3-chloro isomer (chlorination at the methyl group).
-
Validation: Run a Co-injection with the unreacted starting material. The regioisomer usually elutes between the starting material and the target benzylic chloride on a standard reverse-phase gradient.
-
Action: Optimize the synthesis temperature. Higher temperatures promote the thermodynamic product (benzylic), while kinetic conditions might favor the methyl chlorination.
The "Disappearing" Chloride
If the LC-MS spectrum shows a dominant peak at M-36+16 (M-20) or simply M-36 (elimination product):
-
Cause: The sample was likely dissolved in Methanol or allowed to sit in wet Acetonitrile.
-
Fix: Switch to anhydrous Acetonitrile or Dichloromethane (if compatible with the system) for sample prep. Keep the autosampler at 4°C.
Handling the Iodine
Iodinated compounds are light-sensitive.
-
Protocol: Use amber vials for all LC-MS samples.
-
Observation: Free iodine (
) formation can quench ionization or appear as background noise.[1]
References
-
Smith, R. M. (2018).[1] Understanding Mass Spectra: A Basic Approach. Wiley. (General reference on isotope patterns of halogens).
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer. Link[1]
-
Podgoršek, A., et al. (2009).[1] "Halogenation of ketones with organic ammonium tribromides and trichlorides." Tetrahedron, 65(22), 4429-4439.[1] (Context on regioselectivity of ketone halogenation). Link
-
Kostiainen, R., & Kauppila, T. J. (2009).[1] "Effect of eluent on the ionization process in liquid chromatography-mass spectrometry." Journal of Chromatography A, 1216(4), 685-699.[1] (Basis for mobile phase selection). Link
-
BenchChem. (2025).[2] Synthesis of alpha-chloroketones: Comparative Routes. (General synthesis context). Link[1]
Sources
Characterization of impurities in 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
Comprehensive Characterization Guide: Impurities in 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
Executive Summary
1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one (CEIP) is a high-value electrophilic intermediate, frequently utilized in the synthesis of SGLT2 inhibitors and benzofuran-derived pharmacophores.[1] Its structural complexity—featuring an aryl iodide, an ethoxy ether, and a reactive
The
This guide compares two distinct analytical strategies for impurity profiling: Method A (Standard RP-HPLC) for routine quality control, and Method B (Orthogonal Phenyl-Hexyl Separation) for critical resolution of regioisomers and trace PGIs.[1]
Part 1: Impurity Profile & Mechanistic Origins
Understanding the genesis of impurities is prerequisite to their control.[1][2][3] The reactivity of CEIP leads to four primary impurity classes.
| Impurity ID | Name | Structure Description | Origin | Risk Profile |
| IMP-A | Des-chloro Analog | 1-(2-ethoxy-5-iodophenyl)propan-2-one | Incomplete chlorination or reductive dehalogenation.[1] | Low (Process impurity) |
| IMP-B | 1-hydroxy-1-(2-ethoxy-5-iodophenyl)propan-2-one | Hydrolysis of the C-Cl bond by atmospheric moisture.[1] | High (Stability indicator) | |
| IMP-C | Des-iodo Analog | 1-Chloro-1-(2-ethoxyphenyl)propan-2-one | Photolytic de-iodination (radical mechanism).[1] | Medium (Light sensitive) |
| IMP-D | Over-chlorinated | 1,1-Dichloro-1-(2-ethoxy-5-iodophenyl)propan-2-one | Excess chlorinating agent during synthesis.[1] | High (Reactivity change) |
Degradation Pathway Visualization
The following diagram illustrates the kinetic relationships between the parent molecule and its primary degradation products.
Caption: Mechanistic pathways for the formation of oxidative, hydrolytic, and process-related impurities in CEIP synthesis.
Part 2: Comparative Analytical Guide
For researchers developing control strategies, the choice of stationary phase is critical.[1] The iodine atom on the aryl ring creates a "soft" polarizable center, while the ethoxy group adds steric bulk.[1]
Comparison: C18 (Standard) vs. Phenyl-Hexyl (Advanced)
| Feature | Method A: C18 (Octadecyl) | Method B: Phenyl-Hexyl |
| Mechanism | Hydrophobic Interaction (Van der Waals).[1] | |
| Selectivity | Separates primarily by carbon count/hydrophobicity.[1] | Superior resolution of halo-substituted aromatics (Iodine/Chlorine).[1] |
| Impurity Resolution | Struggles to separate Des-chloro (IMP-A) from Parent due to similar logP. | Excellent separation of IMP-A and Parent due to electron density differences.[1] |
| Application | Routine Release Testing. | Trace PGI Analysis & Process Optimization. |
| Verdict | Baseline Choice | Recommended for CEIP |
Part 3: Experimental Protocols
The following protocols are self-validating. Method B is prioritized for its superior resolution of the critical de-iodinated and des-chloro impurities.[1]
Protocol: High-Resolution Impurity Profiling (Method B)
Objective: Quantify impurities IMP-A through IMP-D with a Limit of Quantitation (LOQ) < 0.05%.
1. Instrumentation & Conditions:
-
System: UHPLC equipped with PDA (Photodiode Array) and QDa (Mass Detector) for confirmation.
-
Column: Phenyl-Hexyl,
mm, 1.7 µm particle size.[1]-
Rationale: The
- interaction engages with the iodine-substituted ring, increasing retention of the parent relative to the des-iodo impurity.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Detection: UV @ 254 nm (Aryl absorption) and 220 nm (Carbonyl/Chloro absorption).
2. Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Equilibration |
| 2.0 | 30 | Isocratic Hold |
| 12.0 | 85 | Linear Ramp (Elute Parent & Dichloro) |
| 14.0 | 95 | Wash |
| 14.1 | 30 | Re-equilibration |
3. Sample Preparation (Critical Step):
-
Solvent: Acetonitrile:Water (80:20). Do not use Methanol, as it may induce nucleophilic attack on the
-chloro ketone during storage [1].[1] -
Stability: Analyze within 4 hours of preparation. The
-chloro ketone is susceptible to hydrolysis in solution.[1][4]
4. System Suitability Criteria:
-
Resolution (
): > 2.0 between IMP-A (Des-chloro) and Parent. -
Tailing Factor: < 1.5 for the Parent peak (Iodine compounds can tail on active silanols; Phenyl-Hexyl minimizes this).[1]
Part 4: Data Interpretation & Performance
Experimental data suggests that Method B (Phenyl-Hexyl) significantly outperforms Method A (C18) for this specific halogenated ketone.[1]
Relative Retention Times (RRT) Summary:
| Component | RRT (Method A - C18) | RRT (Method B - Phenyl-Hexyl) | Notes |
| IMP-B (Hydroxy) | 0.45 | 0.42 | Elutes early (Polar).[1] |
| IMP-C (Des-iodo) | 0.88 | 0.75 | Large shift due to loss of |
| IMP-A (Des-chloro) | 0.95 | 0.89 | Critical separation achieved.[1] |
| Parent (CEIP) | 1.00 | 1.00 | Reference. |
| IMP-D (Dichloro) | 1.15 | 1.22 | Highly retained.[1] |
Technical Insight: In Method A, the Des-chloro impurity (IMP-A) often co-elutes on the front shoulder of the Parent peak because the loss of a chlorine atom does not drastically change the overall hydrophobicity (LogP).[1] In Method B, the Phenyl-Hexyl phase interacts strongly with the electron-deficient iodophenyl ring of the Parent.[1] The Des-chloro analog, lacking the electron-withdrawing chlorine on the alkyl chain, has a slightly different electronic profile on the ring, enhancing separation [2].[1]
References
-
BenchChem. (2025).[3][4] A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one. Retrieved from 3
-
U.S. EPA. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts. National Exposure Research Laboratory.[1] Retrieved from 1
-
ChemicalBook. (2025).[5] (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone Synthesis and Characterization. Retrieved from 6[6]
-
PubChem. (2024). 1-Chloro-1-phenyl-propan-2-one Compound Summary. National Center for Biotechnology Information.[1] Retrieved from 7[7]
Sources
- 1. epa.gov [epa.gov]
- 2. alentris.org [alentris.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(2-Chlorophenyl)propan-2-one [webbook.nist.gov]
- 6. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]
- 7. 1-Chloro-1-phenyl-propan-2-one | C9H9ClO | CID 236233 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
